Product packaging for Tripelennamine Citrate(Cat. No.:CAS No. 6138-56-3)

Tripelennamine Citrate

Katalognummer: B1214372
CAS-Nummer: 6138-56-3
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: GGRBYIUPUOYRLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tripelennamine citrate is an ethylenediamine-class antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor . Its primary research value lies in blocking the action of endogenous histamine, thereby providing a pharmacological tool to temporarily prevent histamine-mediated responses such as vasodilation, increased vascular permeability, and bronchoconstriction . This mechanism makes it relevant for studies investigating allergic hypersensitivity reactions, allergic rhinitis, conjunctivitis, asthma, and urticaria . Compared to other first-generation antihistamines, tripelennamine is noted for its low sedative action and 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors, making it a valuable compound for studying histamine-specific pathways with minimal anticholinergic interference . Beyond its core antihistaminic activity, research also indicates it has weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) properties, which may broaden its investigative applications . The citrate salt form is particularly suitable for formulating stable liquid preparations for research purposes . Tripelennamine is administered via various routes in research settings, including topical application . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O7 B1214372 Tripelennamine Citrate CAS No. 6138-56-3

Eigenschaften

CAS-Nummer

6138-56-3

Molekularformel

C22H29N3O7

Molekulargewicht

447.5 g/mol

IUPAC-Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H21N3.C6H8O7/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI-Schlüssel

GGRBYIUPUOYRLQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Andere CAS-Nummern

6138-56-3

Verwandte CAS-Nummern

91-81-6 (Parent)

Synonyme

Azaron
Histantin
Pyribenzamine
Tripelennamine
Tripelennamine Citrate
Tripelennamine Citrate (1:1)
Tripelennamine Hydrochloride
Tripelennamine Maleate
Tripelennamine Maleate (1:1)
Tripelennamine Monohydrochloride
Vetibenzamin

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of Tripelennamine Citrate, a first-generation antihistamine of the ethylenediamine class. It is intended to serve as a comprehensive resource, detailing the chemical synthesis, analytical characterization protocols, and key physicochemical properties.

Introduction

Tripelennamine, with the IUPAC name N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, is a histamine H1 receptor antagonist.[1][2][3] It functions by competitively inhibiting the binding of histamine to H1 receptors on effector cells, thereby mitigating the symptoms associated with allergic reactions, such as rhinitis and urticaria.[3][4][5][6] For pharmaceutical applications, it is often formulated as a citrate salt, this compound, which is noted to be more palatable and less bitter than its hydrochloride counterpart.[7][8] This guide outlines the synthetic pathway to Tripelennamine free base and its subsequent conversion to the citrate salt, followed by a detailed discussion of modern analytical techniques for its characterization.

Synthesis of this compound

The synthesis of Tripelennamine is a multi-step process involving the sequential alkylation of 2-aminopyridine. The final step involves the formation of the citrate salt by reacting the synthesized free base with citric acid.

Synthetic Workflow

The overall process can be visualized as a three-step chemical transformation followed by salt formation.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Salt Formation A 2-Aminopyridine C 2-(Benzylamino)pyridine A->C B Benzyl Chloride B->C E Tripelennamine (Free Base) C->E D 2-(Dimethylamino)ethyl chloride D->E G This compound E->G F Citric Acid F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(Benzylamino)pyridine

  • To a solution of 2-aminopyridine in an inert solvent such as toluene, add an equimolar amount of a strong base like sodium amide or sodium hydride to form the corresponding sodium salt.

  • Slowly add one equivalent of benzyl chloride to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(benzylamino)pyridine can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Tripelennamine (N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine)

  • Dissolve the purified 2-(benzylamino)pyridine in an inert solvent (e.g., toluene) and add a strong base (e.g., sodium hydride) to deprotonate the secondary amine.

  • Add an equimolar amount of 2-(dimethylamino)ethyl chloride to the mixture.[9]

  • Heat the reaction mixture at 60-70°C for several hours, monitoring for completion by TLC or GC-MS.[9]

  • Upon completion, cool the mixture and wash with water to remove inorganic salts.

  • Dry the organic phase and remove the solvent under vacuum to yield the crude Tripelennamine free base as a yellow oil.[1][8] Purification can be achieved via vacuum distillation.

Step 3: Formation of this compound

  • Dissolve the purified Tripelennamine free base in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve an equimolar amount of citric acid in the same solvent, heating gently if necessary.

  • Slowly add the citric acid solution to the Tripelennamine solution with constant stirring.

  • The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the white crystalline powder by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Characterization Workflow

G Start Synthesized This compound Phys Physicochemical Properties Start->Phys Spec Spectroscopic Analysis Start->Spec Chrom Chromatographic Analysis Start->Chrom MP Melting Point Phys->MP Sol Solubility Phys->Sol pH pH (1% Solution) Phys->pH MS Mass Spectrometry (MS) Spec->MS NMR NMR Spectroscopy (¹H, ¹³C) Spec->NMR UV UV-Vis Spectroscopy Spec->UV HPLC HPLC-UV Chrom->HPLC GCMS GC-MS Chrom->GCMS G cluster_0 Normal Histamine Signaling Hist Histamine H1R H1 Receptor (GPCR) Hist->H1R Binds Gq Gq Protein H1R->Gq Activates Block No Signal Transduction H1R->Block PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, etc.) Ca->Response PKC->Response Trip Tripelennamine Trip->H1R Competitively Blocks

References

The Dawn of Antihistamines: Unraveling the Early Research and Discovery of Tripelennamine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the foundational mid-20th century research that introduced a pioneering first-generation antihistamine, this technical guide meticulously chronicles the discovery, synthesis, and initial pharmacological characterization of Tripelennamine. Intended for researchers, scientists, and drug development professionals, this document collates the seminal data and experimental methodologies that established Tripelennamine as a cornerstone in the treatment of allergic hypersensitivities.

Tripelennamine, commercially known as Pyribenzamine, emerged in an era of burgeoning pharmaceutical innovation. Patented in 1946 by the prodigious chemist Carl Djerassi and his colleagues at CIBA Pharmaceutical Company, it was one of the first commercially successful synthetic antihistamines. Its development marked a significant milestone in providing symptomatic relief for allergic conditions, laying the groundwork for decades of research in histamine antagonism.

The Genesis of a New Therapeutic Class: Synthesis and Discovery

The initial synthesis of Tripelennamine, designated as N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine, was a pivotal achievement in medicinal chemistry. The pioneering work, though lacking the intricate analytical techniques of modern drug discovery, established a robust foundation for a new class of therapeutic agents.

Experimental Protocols: The Original Synthesis

While the full, detailed protocol from the original 1946 publication by Huttrer et al. remains a historical document, subsequent analyses and related syntheses of ethylenediamine derivatives of that era allow for a reconstruction of the likely synthetic pathway. The process would have centered on the alkylation of N-benzyl-N-(2-pyridyl)amine with 2-dimethylaminoethyl chloride.

Hypothetical Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A N-benzyl-N-(2-pyridyl)amine C Alkylation in the presence of a base (e.g., sodium amide) A->C B 2-dimethylaminoethyl chloride B->C D Tripelennamine C->D

A diagram illustrating the likely synthetic route to Tripelennamine.

Early Pharmacological Investigations: Establishing Antihistaminic Efficacy

The mid-1940s saw a flurry of research to characterize the pharmacological profile of this novel compound. Seminal studies by researchers such as Feinberg, Yonkman, and Arbesman provided the first crucial evidence of Tripelennamine's potent antihistaminic and antianaphylactic properties. These early investigations, while lacking the molecular precision of contemporary studies, were meticulously conducted and laid the essential groundwork for its clinical application.

Experimental Protocols: Foundational In Vivo and In Vitro Assays

The initial assessments of Tripelennamine's efficacy relied on a series of classical pharmacological experiments. These included in vivo animal models to demonstrate protection against histamine-induced effects and anaphylaxis, as well as in vitro studies on isolated tissues.

1. Guinea Pig Anaphylaxis Model: This was a cornerstone experiment to demonstrate the antianaphylactic potential of Tripelennamine.

  • Objective: To determine if pretreatment with Tripelennamine could protect guinea pigs from lethal anaphylactic shock.

  • Methodology:

    • A cohort of guinea pigs was sensitized to a foreign protein (e.g., egg albumin).

    • After a sensitization period, the animals were challenged with an intravenous injection of the same protein.

    • A control group received no pretreatment, while the experimental group was pre-treated with varying doses of Tripelennamine hydrochloride administered intraperitoneally.

    • The primary endpoint was the prevention of anaphylactic shock and death.

2. Histamine-Induced Bronchoconstriction in Guinea Pigs: This assay was used to quantify the direct antihistaminic activity of the compound.

  • Objective: To assess the ability of Tripelennamine to antagonize the bronchoconstrictive effects of histamine.

  • Methodology:

    • Guinea pigs were exposed to an aerosolized solution of histamine, which induces severe bronchospasm.

    • The time until the onset of respiratory distress was recorded.

    • In the experimental group, animals were pre-treated with Tripelennamine at various doses prior to histamine exposure.

    • An increase in the time to onset of symptoms was indicative of antihistaminic activity.

3. Isolated Ileum Contraction (In Vitro): This classic in vitro preparation was used to demonstrate a direct antagonistic effect on smooth muscle.

  • Objective: To show that Tripelennamine could competitively inhibit histamine-induced contractions of isolated guinea pig ileum.

  • Methodology:

    • A section of guinea pig ileum was suspended in an organ bath containing a physiological salt solution.

    • The tissue was attached to a force transducer to record contractions.

    • Histamine was added to the bath to induce a contractile response.

    • Tripelennamine was then introduced to the bath, and the ability of histamine to induce contraction in its presence was measured. A rightward shift in the histamine dose-response curve in the presence of Tripelennamine would indicate competitive antagonism.

Quantitative Data from Early Studies

The initial publications on Tripelennamine provided key quantitative data that established its potency and efficacy. While presented in the narrative style of the era, these findings can be summarized for modern comparison.

Experimental Model Parameter Measured Key Findings Citation
Guinea Pig AnaphylaxisProtection from lethal shockPre-treatment with Tripelennamine offered significant protection against anaphylaxis induced by a sensitizing antigen.(Implied from early studies)
Histamine-induced Bronchoconstriction (Guinea Pig)Increase in latency to bronchospasmTripelennamine significantly delayed the onset of histamine-induced respiratory distress in a dose-dependent manner.(Implied from early studies)
Isolated Guinea Pig IleumInhibition of histamine-induced contractionTripelennamine demonstrated competitive antagonism of histamine at the smooth muscle receptor.(Implied from early studies)

Mechanism of Action: The Early Understanding of H1 Receptor Antagonism

The concept of specific histamine receptors was in its infancy during the 1940s. However, the experimental evidence strongly pointed towards a competitive antagonism between Tripelennamine and histamine at a specific site of action, which would later be classified as the Histamine H1 receptor. The ability of Tripelennamine to block the physiological effects of histamine, such as smooth muscle contraction and increased capillary permeability, without affecting histamine release itself, was the cornerstone of this early mechanistic understanding.

Signaling Pathway: A Historical Perspective

The intricate details of G-protein coupled receptor signaling were unknown at the time of Tripelennamine's discovery. The understanding was more functional, based on the observed physiological responses. The signaling pathway was conceptualized as a direct competition at a "receptor" site, preventing the downstream effects of histamine.

cluster_stimulus Stimulus cluster_receptor Receptor Site cluster_antagonist Antagonist cluster_response Cellular Response Histamine Histamine Receptor Histamine Receptor (on target cell) Histamine->Receptor Binds to Response Physiological Effect (e.g., muscle contraction, increased permeability) Receptor->Response Initiates Tripelennamine Tripelennamine Tripelennamine->Receptor Blocks Binding

A simplified diagram of the early understanding of Tripelennamine's mechanism of action.

Conclusion: A Legacy of Innovation

The early research and discovery of Tripelennamine represent a pivotal chapter in the history of pharmacology. The meticulous, albeit technologically limited, studies of the 1940s not only introduced a valuable therapeutic agent but also significantly advanced the understanding of histamine's role in allergic diseases. The foundational work on Tripelennamine paved the way for the development of subsequent generations of antihistamines, each with improved efficacy and safety profiles. This in-depth look at its origins serves as a testament to the enduring power of fundamental pharmacological research.

Tripelennamine Citrate: A Technical Review of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine is a first-generation ethylenediamine antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor. This technical guide provides an in-depth review of the molecular and cellular mechanisms of Tripelennamine Citrate, its pharmacokinetics, and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Tripelennamine functions as a potent antagonist at histamine H1 receptors.[1][2] By competitively binding to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, it blocks the actions of endogenous histamine.[3] This antagonism prevents the downstream signaling cascade typically initiated by histamine, thereby mitigating allergic symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[2][3]

Quantitative Analysis of H1 Receptor Binding

A key parameter in characterizing the potency of a receptor antagonist is its binding affinity, often expressed as the half-maximal effective concentration (ED50) or the inhibition constant (Ki).

ParameterValueSpecies/SystemReference
ED50~1 x 10⁻⁵ mol/L (~10 µM)Adherent rheumatoid synovial cells (in vitro)[4]
IC5040 nMHuman Histamine H1 Receptor (in vitro)[5]
Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor

The following protocol is based on the methodology described by Taylor & Woolley (1987) for determining the binding of H1 antagonists to adherent rheumatoid synovial cells.[4]

Objective: To determine the half-maximal effective concentration (ED50) of Tripelennamine for the histamine H1 receptor.

Materials:

  • Adherent rheumatoid synovial cells in primary culture.

  • Histamine solution (17.8 µmol/L).

  • Tripelennamine solutions of varying concentrations.

  • [3H]mepyramine (a radiolabeled H1 antagonist).

  • Culture medium and buffers.

  • Scintillation counter.

Procedure:

  • Culture adherent rheumatoid synovial cells to confluence in appropriate culture vessels.

  • Wash the cell monolayers to remove any residual medium.

  • Incubate the cells with varying concentrations of Tripelennamine for a predetermined period.

  • Introduce a fixed concentration of the radioligand, [3H]mepyramine, to the cell cultures in the presence of the competing ligand (Tripelennamine).

  • Allow the binding to reach equilibrium.

  • Wash the cells extensively with ice-cold buffer to remove unbound radioligand.

  • Lyse the cells to release the bound radioligand.

  • Quantify the amount of bound [3H]mepyramine using a scintillation counter.

  • Perform parallel experiments in the presence of a high concentration of unlabeled mepyramine to determine non-specific binding.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Tripelennamine concentration to determine the ED50 value.

G cluster_0 Cell Culture Preparation cluster_1 Competitive Binding cluster_2 Measurement & Analysis Culture Culture adherent rheumatoid synovial cells Wash1 Wash cells Culture->Wash1 Add_Tripelennamine Add varying concentrations of Tripelennamine Wash1->Add_Tripelennamine Add_Radioligand Add [3H]mepyramine Add_Tripelennamine->Add_Radioligand Wash2 Wash to remove unbound ligand Add_Radioligand->Wash2 Lyse Lyse cells Wash2->Lyse Scintillation Scintillation counting Lyse->Scintillation Calculate Calculate ED50 Scintillation->Calculate

Experimental workflow for a competitive radioligand binding assay.

Secondary Pharmacological Profile

While its primary activity is at the H1 receptor, Tripelennamine also exhibits other pharmacological effects.

Monoamine Reuptake Inhibition
Anticholinergic Activity

As a first-generation antihistamine, Tripelennamine possesses some anticholinergic properties, which can contribute to side effects such as dry mouth and sedation.

Pharmacokinetics and Metabolism

Absorption and Distribution

Tripelennamine is well absorbed following oral administration.[3]

Metabolism

The primary site of metabolic transformation for Tripelennamine is the liver.[2] The metabolic pathways include hydroxylation and subsequent glucuronidation, as well as N-oxide formation.[2][4] The hydroxylation primarily occurs on the pyridine ring.[4]

Metabolic Fate of Tripelennamine:

MetaboliteDescription
HydroxytripelennamineProduct of hydroxylation on the pyridine ring.
Glucuronide ConjugatesFormed from hydroxytripelennamine and directly from Tripelennamine.
N-oxideA minor metabolite.
Inhibition of Cytochrome P450 Enzymes

Tripelennamine has been shown to be an inhibitor of Cytochrome P450 2D6 (CYP2D6), an important enzyme in the metabolism of many drugs.[5]

ParameterValueEnzymeSubstrateSystemReference
Ki~4-6 µMCYP2D6BufuralolHuman cells transfected with CYP2D6 cDNA (in vitro)[1]
Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

The following protocol is based on the methodology described by Hamelin et al. (1998).[1]

Objective: To determine the inhibition constant (Ki) of Tripelennamine for CYP2D6-mediated metabolism.

Materials:

  • Microsomes from human cells transfected with CYP2D6 cDNA.

  • Bufuralol (a specific CYP2D6 substrate).

  • Tripelennamine solutions of varying concentrations.

  • NADPH regenerating system.

  • Appropriate buffers and quenching solutions.

  • High-performance liquid chromatography (HPLC) system for analysis.

Procedure:

  • Prepare microsomal incubations containing the CYP2D6-expressing microsomes, buffer, and varying concentrations of the substrate, bufuralol.

  • For the inhibition experiments, add varying concentrations of Tripelennamine to the incubation mixtures.

  • Pre-incubate the mixtures at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite (1'-hydroxybufuralol) using a validated HPLC method.

  • Determine the reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using kinetic models (e.g., Lineweaver-Burk plots) to determine the type of inhibition and calculate the Ki value.

G cluster_0 Incubation Setup cluster_1 Reaction cluster_2 Analysis Microsomes CYP2D6 Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation Substrate Bufuralol Substrate->Preincubation Inhibitor Tripelennamine Inhibitor->Preincubation Initiate Add NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Quench reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC HPLC analysis Centrifuge->HPLC Calculate Calculate Ki HPLC->Calculate

Experimental workflow for an in vitro CYP2D6 inhibition assay.

Signaling Pathways

The antagonism of the H1 receptor by Tripelennamine prevents the activation of downstream signaling pathways typically initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the physiological responses associated with an allergic reaction. Tripelennamine, by blocking the initial binding of histamine, inhibits this entire cascade.

G cluster_0 H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Tripelennamine Tripelennamine Tripelennamine->H1R Inhibits Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response

Inhibition of the Histamine H1 receptor signaling pathway by Tripelennamine.

Conclusion

This compound exerts its primary therapeutic effect through the competitive antagonism of the histamine H1 receptor, with a notable potency as indicated by its low nanomolar IC50 value. Its metabolism is well-characterized, proceeding through hydroxylation and glucuronidation, and it exhibits inhibitory activity towards the clinically significant drug-metabolizing enzyme CYP2D6. While its weak SNDRI activity is noted, further quantitative studies are required to fully elucidate the clinical relevance of this secondary pharmacology. The provided experimental protocols offer a foundation for future research into the nuanced mechanisms of Tripelennamine and the development of novel antihistaminic agents.

References

Physicochemical Properties of Tripelennamine Citrate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Tripelennamine Citrate for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for further research and development activities involving this compound.

Chemical and Physical Properties

This compound is the citrate salt of Tripelennamine, an ethylenediamine derivative and a first-generation antihistamine. Understanding its fundamental physicochemical characteristics is crucial for formulation development, pharmacokinetic studies, and mechanism of action investigations.

Chemical Structure

The chemical structure of this compound consists of the active moiety, Tripelennamine, and citric acid.

This compound:

  • Molecular Formula: C₂₂H₂₉N₃O₇[1][2]

  • IUPAC Name: N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid[1][2]

  • CAS Number: 6138-56-3[1]

Tripelennamine (Active Moiety):

  • Molecular Formula: C₁₆H₂₁N₃[3]

  • IUPAC Name: N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound and its active moiety, Tripelennamine, is presented in the tables below for easy reference and comparison.

PropertyValueSource
Molecular Weight 447.5 g/mol PubChem[1][2]
Melting Point 106-110 °CChemicalBook
Solubility Freely soluble in water and alcohol.
Appearance White crystalline powder
pH (1% aqueous solution) 4.25

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 255.36 g/mol PubChem[3]
Boiling Point 185-190 °C at 1.7 mmHg
logP (Octanol-Water Partition Coefficient) 3.3DrugBank
pKa (Strongest Basic) 8.76DrugBank
Appearance Yellow oil

Table 2: Physicochemical Properties of Tripelennamine (Active Moiety)

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid oral drug substance like this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary method for determining the melting point of a powdered substance.[4][5][6][7][8]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2-4 mm.[6]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: The substance is heated at a constant rate. For an unknown substance, a preliminary rapid heating can determine an approximate melting range. For a more precise measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 15-20°C below the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., distilled water, phosphate buffer at a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.[11][12][13][14][15]

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method as described in OECD guidelines.[16][17][18][19][20]

Methodology:

  • Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of Tripelennamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of Tripelennamine in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

Tripelennamine is a histamine H1 receptor antagonist.[21] It exerts its effects by competitively blocking the binding of histamine to H1 receptors on effector cells. This action prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve irritation. Tripelennamine, by blocking the initial binding of histamine, inhibits this entire cascade.[22][23]

Histamine_H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Tripelennamine This compound (Antagonist) Tripelennamine->H1R Blocks Binding Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage by PLC DAG DAG PIP2->DAG Cleavage by PLC Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Allergic Symptoms) Ca_release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Receptor Binding Assay

To experimentally verify the antagonist activity of this compound at the H1 receptor, a competitive radioligand binding assay can be performed.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Radioligand Prepare radiolabeled H1 antagonist (e.g., [³H]pyrilamine) Radioligand->Incubation Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubation Separation Separate bound and free radioligand (filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Competition_Curve Plot % specific binding vs. log[this compound] Quantification->Competition_Curve IC50 Determine IC₅₀ value Competition_Curve->IC50 Ki Calculate Ki value IC50->Ki

Caption: Workflow for an In Vitro H1 Receptor Competitive Binding Assay.

References

Tripelennamine Citrate: A Technical Guide to its Role as a Histamine H1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tripelennamine Citrate, a first-generation ethylenediamine antihistamine. It delves into its core function as a competitive antagonist of the histamine H1 receptor, detailing the molecular mechanisms of action, the associated signal transduction pathways, and the established experimental protocols for its characterization. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering in-depth information on the pharmacological properties of this compound and the methodologies used to evaluate its efficacy. While the qualitative aspects of its pharmacology are well-documented, specific quantitative binding and functional potency data are not consistently reported in readily accessible literature.

Introduction

Tripelennamine is a first-generation antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions, such as urticaria (hives), allergic rhinitis (hay fever), and other allergic conditions.[1][2] It belongs to the ethylenediamine class of antihistamines and functions by competitively inhibiting the action of histamine at the H1 receptor.[1][3] This guide will explore the detailed pharmacology of this compound, focusing on its interaction with the H1 receptor and the downstream cellular consequences.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

This compound's primary mechanism of action is as a competitive antagonist at the histamine H1 receptor.[1][3] In this capacity, it reversibly binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting a cellular response.[3] This competitive antagonism effectively blocks the downstream effects of histamine, which include vasodilation, increased capillary permeability, and contraction of bronchial and gastrointestinal smooth muscle.[1]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that is central to the allergic and inflammatory response.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of the Gq/11 alpha subunit. This initiates a well-defined signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the enzyme phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

  • Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ along with DAG synergistically activate protein kinase C.

  • Downstream Effects: Activated PKC phosphorylates a variety of cellular proteins, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB activation promotes the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the inflammatory response.

This compound, by blocking the initial binding of histamine to the H1 receptor, effectively prevents the initiation of this entire signaling cascade.[4]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates Tripelennamine Tripelennamine Citrate Tripelennamine->H1R Competitively Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Analysis of H1 Receptor Antagonism

The antagonist properties of a compound like this compound at the H1 receptor are typically quantified using in vitro and in vivo pharmacological assays. The key parameters determined are the binding affinity (Ki) and the functional potency (IC50 or pA2).

Data Presentation

While a comprehensive search of publicly available scientific literature was conducted, specific quantitative values for the binding affinity (Ki) and functional potency (IC50/pA2) of this compound at the histamine H1 receptor are not consistently reported. This is not uncommon for older, first-generation medications. The following tables outline the standard parameters used to characterize H1 antagonists and the available pharmacokinetic data for Tripelennamine.

Table 1: In Vitro Characterization of Histamine H1 Receptor Antagonism

ParameterDescriptionTypical AssayThis compound Value
Ki (nM) Binding Affinity: The equilibrium dissociation constant, representing the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity.Radioligand Binding AssayNot consistently reported
IC50 (nM) Functional Potency: The concentration of the antagonist that inhibits 50% of the maximal response to an agonist.Calcium Influx AssayNot consistently reported
pA2 Functional Potency: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency derived from the Schild equation.Schild Analysis of functional dataNot consistently reported

Table 2: Pharmacokinetic Parameters of Tripelennamine in Humans

ParameterDescriptionValueRoute of Administration
Tmax Time to reach maximum plasma concentration.1-2 hours[5]Oral[5]
t1/2 Elimination half-life.4-6 hours[6]Not Specified[6]
t1/2 Elimination half-life.2.9 - 4.4 hours[6]Intramuscular[6]
Cmax Maximum plasma concentration.105 ng/mL (50 mg dose)[3]Intramuscular[3]
Cmax Maximum plasma concentration.194 ng/mL (100 mg dose)[3]Intramuscular[3]

Experimental Protocols

The characterization of a histamine H1 antagonist like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Assays

This assay directly measures the binding affinity of a compound to the H1 receptor.

  • Objective: To determine the Ki of this compound for the histamine H1 receptor.

  • Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]-pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from cells expressing the receptor). The ability of increasing concentrations of a non-labeled competitor drug (this compound) to displace the radioligand is measured.

  • General Protocol:

    • Membrane Preparation: H1 receptors are obtained from cultured cells (e.g., CHO or HEK293 cells stably expressing the human H1 receptor) or tissue homogenates.

    • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Prepare Membranes with H1 Receptors start->membrane_prep incubation Incubate Membranes with [3H]-Pyrilamine and Tripelennamine membrane_prep->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: Competition Curve -> IC50 -> Ki scintillation->analysis end End analysis->end Calcium_Influx_Workflow start Start cell_culture Culture H1 Receptor- Expressing Cells start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading pre_incubation Pre-incubate with This compound dye_loading->pre_incubation stimulation Stimulate with Histamine pre_incubation->stimulation measurement Measure Fluorescence Change stimulation->measurement analysis Data Analysis: Inhibition Curve -> IC50 measurement->analysis end End analysis->end

References

Navigating the Physicochemical Landscape of Tripelennamine Citrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tripelennamine Citrate, a first-generation antihistamine. Understanding these fundamental physicochemical properties is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of the final drug product. This document outlines the known solubility characteristics, discusses critical stability considerations, and provides detailed experimental protocols for the systematic evaluation of this active pharmaceutical ingredient (API).

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound is generally characterized as being freely soluble in aqueous and alcoholic solvents.

Qualitative and Predicted Solubility Data

While extensive quantitative solubility data in various solvents is not widely published, the available information provides a foundational understanding of its behavior. The predicted water solubility offers a theoretical baseline for experimental work.

SolventQualitative SolubilityPredicted Solubility (ALOGPS)
WaterFreely Soluble2.84 mg/mL
Alcohol (Ethanol)Freely SolubleNot available

Note: The predicted solubility value should be experimentally verified. The qualitative descriptor "freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of the solute.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, ethanol, methanol, various pH buffers)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a predetermined period (e.g., 24 to 72 hours), ensuring that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination A Addition of Excess this compound to Solvent B Equilibration in Shaking Incubator A->B C Phase Separation (Centrifugation) B->C D Collection and Filtration of Supernatant C->D E Dilution of Sample D->E F Quantification by HPLC E->F G Solubility Calculation F->G

Caption: A stepwise representation of the shake-flask method for determining the equilibrium solubility of a compound.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors, including temperature, humidity, light, and pH. While specific degradation kinetics for this compound are not extensively documented, understanding its potential degradation pathways is crucial for developing a stable formulation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.

2.1.1. Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water

  • Constant temperature ovens

  • Photostability chamber

  • Calibrated pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 N to 1 N).

    • Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a specified duration.

    • Withdraw samples at different time points, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 N to 1 N).

    • Incubate at an elevated temperature and withdraw samples at various intervals.

    • Neutralize the samples with HCl and dilute for analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of H₂O₂ (e.g., 3-30%).

    • Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.

    • Dilute the samples for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in a constant temperature oven (e.g., 70-100 °C).

    • Dissolve samples at different time points in a suitable solvent for analysis.

    • Also, subject a solution of the drug to thermal stress.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

Workflow for Forced Degradation Studies

G Figure 2: Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis G Sample Collection & Preparation A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Thermal Stress D->G E Photolytic Stress E->G H HPLC Analysis (PDA/MS) G->H I Identification of Degradation Products H->I J Development of Stability-Indicating Method I->J F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: A schematic outlining the process of subjecting a drug substance to various stress conditions and subsequent analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Key Steps in Method Development:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products from the parent peak.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Method Optimization: The mobile phase composition, pH, flow rate, and column temperature should be optimized to achieve good resolution, symmetric peak shapes, and a reasonable run time.

  • Forced Degradation Sample Analysis: The optimized method must be used to analyze the samples from the forced degradation studies to demonstrate its ability to separate the parent drug from all significant degradation products.

  • Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided detailed experimental frameworks for their comprehensive evaluation. While this compound is known to be soluble in water and alcohol, precise quantitative data requires experimental determination using established methods like the shake-flask technique. Its stability profile, particularly its susceptibility to light and other stress factors, necessitates thorough investigation through forced degradation studies. The development and validation of a robust stability-indicating analytical method are paramount for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound. The protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to navigate the critical physicochemical characterization of this important antihistamine.

An In-depth Technical Guide on the Biological Activity of Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine is a first-generation antihistamine belonging to the ethylenediamine class of H1 receptor antagonists. While its primary mechanism of action involves competitive antagonism of the histamine H1 receptor, emerging evidence suggests a broader pharmacological profile, including interactions with monoamine transporters. This technical guide provides a comprehensive overview of the known biological activities of Tripelennamine Citrate, with a focus on its quantitative receptor binding affinities, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated repository of technical information to guide future exploratory studies.

Introduction

Tripelennamine, sold under brand names such as Pyribenzamine, is a first-generation antihistamine that has been used for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria.[1] As an ethylenediamine derivative, its primary therapeutic effect is mediated through the blockade of histamine H1 receptors.[2] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to H1 receptors, leading to symptoms such as pruritus, vasodilation, and bronchoconstriction.[3] By competitively inhibiting the binding of histamine to these receptors, Tripelennamine effectively mitigates these allergic manifestations.[3][4]

Beyond its well-established antihistaminic properties, Tripelennamine has been reported to possess activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), albeit with weaker potency compared to its H1 receptor antagonism.[1] This multifaceted pharmacological profile suggests that Tripelennamine may have additional biological effects that warrant further investigation. This guide aims to provide a detailed technical summary of the current understanding of this compound's biological activity to facilitate further research into its therapeutic potential.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of Tripelennamine.

TargetParameterValueSpeciesAssay TypeReference
Histamine H1 ReceptorIC5040 nMHumanRadioligand Binding Assay[5]
Serotonin Transporter (SERT)KiData Not Available---
Dopamine Transporter (DAT)KiData Not Available---
Norepinephrine Transporter (NET)KiData Not Available---

Note: While qualitative evidence suggests Tripelennamine has activity as a serotonin and dopamine reuptake inhibitor, specific Ki or IC50 values from publicly available literature are not available at the time of this report.[4]

Signaling Pathways

Histamine H1 Receptor Signaling and the Phospholipase C Pathway

Tripelennamine, as an antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR), is expected to modulate the Phospholipase C (PLC) signaling pathway. Activation of the H1 receptor by histamine typically leads to the activation of Gαq, which in turn stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to induce the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). By blocking the initial binding of histamine, Tripelennamine prevents the initiation of this signaling cascade.

H1_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Tripelennamine Tripelennamine Citrate Tripelennamine->H1R Blocks Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

H1 Receptor and PLC Signaling Pathway
Potential Modulation of the NF-κB Signaling Pathway

First-generation antihistamines have been suggested to exert anti-inflammatory effects beyond H1 receptor antagonism, potentially through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. The freed NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. While direct experimental evidence for Tripelennamine's effect on this pathway is lacking, it is plausible that by blocking histamine-induced inflammatory signals, it may indirectly attenuate NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) IkB->NFkB_active Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Tripelennamine_effect Tripelennamine (Potential Indirect Inhibition) Tripelennamine_effect->Stimuli DNA DNA NFkB_nuc->DNA Binds to Promoter Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Canonical NF-κB Signaling Pathway

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.

  • Radioligand: [3H]-Pyrilamine (a known H1 antagonist).

  • Non-specific binding control: Mepyramine (10 µM).

  • This compound solutions of varying concentrations.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-H1R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay: In a 96-well plate, combine in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Mepyramine (for non-specific binding).

    • 50 µL of various concentrations of this compound or vehicle.

    • 50 µL of [3H]-Pyrilamine (final concentration typically 1-2 nM).

    • 50 µL of the membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare H1R Membrane Homogenate start->prep assay_setup Set up Binding Assay (Total, Non-specific, & Test Compound) prep->assay_setup incubation Incubate at 25°C for 60 min assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Monoamine Transporter Uptake Assay

This protocol is designed to measure the inhibitory effect of this compound on the uptake of serotonin, dopamine, and norepinephrine by their respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Radiolabeled substrates: [3H]-Serotonin, [3H]-Dopamine, or [3H]-Norepinephrine.

  • Non-specific uptake inhibitors (e.g., 10 µM fluoxetine for SERT, 10 µM GBR12909 for DAT, 10 µM desipramine for NET).

  • This compound solutions of varying concentrations.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of this compound or the appropriate non-specific uptake inhibitor.

  • Uptake Initiation: Initiate the uptake by adding the respective [3H]-labeled monoamine substrate to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for this compound for each transporter by plotting the percentage of inhibition of specific uptake (total uptake - non-specific uptake) against the logarithm of the drug concentration.

Monoamine_Uptake_Workflow start Start plate_cells Plate Transporter- Expressing Cells start->plate_cells pre_incubate Pre-incubate with Tripelennamine plate_cells->pre_incubate initiate_uptake Add Radiolabeled Monoamine pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Wash with Cold Buffer incubate->terminate_uptake lyse_quantify Lyse Cells and Scintillation Counting terminate_uptake->lyse_quantify analyze Calculate IC50 lyse_quantify->analyze end End analyze->end

References

Methodological & Application

Tripelennamine Citrate: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine H1-antihistamine.[1] It functions as a potent antagonist to the histamine H1 receptor, competitively blocking the effects of endogenous histamine.[2][3][4] This action mitigates allergic responses, making it a subject of interest for in vitro studies exploring allergic and inflammatory pathways.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of Tripelennamine Citrate, a salt form of Tripelennamine.

Mechanism of Action

Tripelennamine exerts its effects by binding to the histamine H1 receptor, preventing histamine from initiating its characteristic signaling cascade.[3][4] This blockade of the H1 receptor leads to the temporary relief of symptoms associated with histamine release.[4] The downstream effects of this receptor antagonism include the attenuation of inflammatory processes.[1] Specifically, by blocking the H1 receptor, Tripelennamine interferes with the activation of the NF-κB immune response transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[1] This, in turn, can decrease the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] Furthermore, the inhibition of this pathway leads to a reduction in intracellular calcium ion concentration, which contributes to mast cell stability and a subsequent decrease in further histamine release.[1]

Data Presentation

While specific quantitative data for this compound in various in vitro assays is not extensively available in the public domain, the following table summarizes a known value for the hydrochloride salt, which is structurally and functionally similar. Further experimental work is required to determine the specific values for the citrate salt.

AssayTarget/EndpointTest SystemValue (Tripelennamine HCl)
Enzyme Inhibition AssayPhIP GlucuronidationHuman and Rabbit Liver MicrosomesIC50: 30 µM

Experimental Protocols

Cell Culture

A variety of cell lines are suitable for in vitro studies of this compound, depending on the specific assay. Commonly used cell lines for studying H1 receptor antagonists include:

  • Mast cell lines (e.g., RBL-2H3): For histamine and cytokine release assays.

  • Epithelial cell lines (e.g., A549): For studying inflammatory signaling pathways.

  • Cells engineered to overexpress the H1 receptor (e.g., HEK293-H1R): For receptor binding and calcium imaging assays.

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of this compound Stock Solution
  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.

  • Dissolution: Dissolve the calculated amount of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cultured cells

  • This compound working solutions (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Histamine Release Assay

This assay measures the ability of this compound to inhibit histamine release from mast cells.

Materials:

  • Mast cells (e.g., RBL-2H3)

  • This compound working solutions

  • Stimulating agent (e.g., antigen, ionomycin)

  • Tyrode's buffer or other suitable buffer

  • Histamine ELISA kit

  • Microplate reader

Protocol:

  • Cell Preparation: Sensitize mast cells with IgE overnight if using an antigen as a stimulant. Wash and resuspend the cells in buffer.

  • Pre-treatment: Incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add the stimulating agent to induce histamine release and incubate for the optimal duration (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of histamine release for each treatment group compared to the stimulated control.

Calcium Imaging Assay

This assay visualizes and quantifies changes in intracellular calcium levels in response to histamine, and the inhibitory effect of this compound.

Materials:

  • Cells expressing the H1 receptor (e.g., HEK293-H1R)

  • This compound working solutions

  • Histamine solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or plates suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Pre-treatment: Incubate the cells with various concentrations of this compound.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells.

  • Stimulation and Measurement: Add histamine to the cells and continuously record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to determine the peak intracellular calcium concentration and the area under the curve. Calculate the inhibitory effect of this compound on the histamine-induced calcium response.

Visualizations

Signaling Pathway of this compound at the H1 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release Ca_cyto Ca²⁺ (cytosolic) Ca_ER->Ca_cyto NFkB_I NF-κB (inactive) Ca_cyto->NFkB_I activates NFkB_A NF-κB (active) NFkB_I->NFkB_A NFkB_A_nuc NF-κB (active) NFkB_A->NFkB_A_nuc translocates Inflammation Inflammatory Response (Cytokines, etc.) Histamine Histamine Histamine->H1R binds & activates Tripelennamine Tripelennamine Citrate Tripelennamine->H1R binds & inhibits NFkB_A_nuc->Inflammation promotes transcription

Caption: Signaling cascade initiated by histamine at the H1 receptor and inhibited by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Cell Culture assay_viability Cell Viability (MTT Assay) prep_cells->assay_viability assay_histamine Histamine Release Assay prep_cells->assay_histamine assay_calcium Calcium Imaging Assay prep_cells->assay_calcium assay_cytokine Cytokine Release Assay (ELISA) prep_cells->assay_cytokine prep_drug Prepare Tripelennamine Citrate Stock prep_drug->assay_viability prep_drug->assay_histamine prep_drug->assay_calcium prep_drug->assay_cytokine analysis_ic50 Calculate IC₅₀/EC₅₀ assay_viability->analysis_ic50 analysis_dose Generate Dose-Response Curves assay_histamine->analysis_dose assay_calcium->analysis_dose analysis_stats Statistical Analysis assay_cytokine->analysis_stats analysis_ic50->analysis_stats analysis_dose->analysis_stats

References

Application Notes and Protocols for In Vivo Research Using Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripelennamine Citrate is a first-generation antihistamine that acts as a potent histamine H1 receptor antagonist. Its ability to counteract the effects of histamine makes it a valuable tool for in vivo research in models of allergic and inflammatory conditions. These application notes provide an overview of its use in relevant animal models, including protocols for studying its effects on allergic asthma, histamine-induced bronchoconstriction, and passive cutaneous anaphylaxis.

Mechanism of Action

Tripelennamine competitively binds to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby preventing histamine from binding and exerting its pro-inflammatory effects.[1] This blockade mitigates symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1] Downstream of H1 receptor activation, signaling involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can influence the activation of transcription factors like NF-κB, which plays a crucial role in the inflammatory response.[2] By blocking the initial step of histamine binding, Tripelennamine is expected to attenuate these downstream signaling events.

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data for the use of Tripelennamine in various in vivo models.

Table 1: Dosage and Administration of Tripelennamine in Animal Models

Animal ModelDosage RangeRoute of AdministrationNotes
Mouse (Allergic Asthma Model)1 - 10 mg/kgIntraperitoneal (i.p.) or Subcutaneous (s.c.)Dosage may vary depending on the severity of the induced allergic response.
Guinea Pig (Bronchoconstriction)0.5 - 5 mg/kgIntravenous (i.v.) or Intraperitoneal (i.p.)Lower doses are typically used for i.v. administration due to rapid bioavailability.
Rat (Passive Cutaneous Anaphylaxis)5 - 20 mg/kgOral (p.o.) or Intraperitoneal (i.p.)Higher doses may be required for oral administration to account for first-pass metabolism.
Veterinary Use (General)~1.1 mg/kg (0.5 mg/lb)Intramuscular (i.m.) or Intravenous (i.v.)Approved dosage for horses and cattle.

Table 2: Pharmacokinetic Parameters of Tripelennamine in Various Species

SpeciesAdministration RouteHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)
HumanOral4 - 6 hoursNot availableNot available
HorseIntravenous~2.5 hours~2.7 L/kg~0.9 L/hr/kg
CamelIntravenous~2.4 hours~2.9 L/kg~1.0 L/hr/kg

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is used to evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness, key features of asthma.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Saline (sterile, 0.9% NaCl)

  • Methacholine

  • Phosphate-buffered saline (PBS)

  • Mice (e.g., BALB/c strain, 6-8 weeks old)

  • Whole-body plethysmograph for measuring airway hyperresponsiveness

  • Equipment for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.[3]

  • Challenge:

    • From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day.

  • Treatment:

    • Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) 30-60 minutes before each OVA challenge. A vehicle control group (saline or PBS) should be included.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

    • Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record the enhanced pause (Penh) values as an indicator of airway obstruction.

  • Bronchoalveolar Lavage (BAL):

    • After AHR measurement, euthanize the mice and perform BAL by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.

    • Centrifuge the BAL fluid and count the total and differential inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) in the cell pellet.

  • Cytokine Analysis:

    • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant of the BAL fluid using ELISA.

Expected Outcomes:

Treatment with this compound is expected to reduce AHR, decrease the infiltration of inflammatory cells (particularly eosinophils) into the airways, and lower the levels of Th2 cytokines in the BAL fluid compared to the vehicle-treated group.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the ability of this compound to antagonize the bronchoconstrictor effects of histamine.

Materials:

  • This compound

  • Histamine dihydrochloride

  • Saline (sterile, 0.9% NaCl)

  • Guinea pigs (e.g., Dunkin-Hartley strain, 300-400 g)

  • Apparatus for measuring respiratory mechanics (e.g., whole-body plethysmograph or direct measurement of airway resistance and compliance)

  • Nebulizer

Protocol:

  • Animal Preparation:

    • Anesthetize the guinea pig and place it in the plethysmograph or prepare for invasive measurement of respiratory mechanics.

  • Baseline Measurement:

    • Record baseline respiratory parameters for a stable period.

  • Treatment:

    • Administer this compound (e.g., 0.5, 1, 2.5 mg/kg, i.v. or i.p.) or vehicle.

  • Histamine Challenge:

    • 15-30 minutes after treatment, challenge the animal with an aerosol of histamine solution (e.g., 0.1% in saline) for a fixed duration (e.g., 30 seconds).[4]

    • Alternatively, administer increasing doses of histamine intravenously and measure the dose required to elicit a specific increase in bronchoconstriction.

  • Measurement of Bronchoconstriction:

    • Continuously monitor respiratory parameters (e.g., airway resistance, dynamic compliance, or bronchoconstriction index) for a set period after the histamine challenge.

Expected Outcomes:

Pre-treatment with this compound should significantly inhibit or reduce the bronchoconstriction induced by histamine in a dose-dependent manner.

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is used to evaluate the effect of this compound on IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.

Materials:

  • This compound

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-human serum albumin (HSA)

  • Evans blue dye

  • Saline (sterile, 0.9% NaCl)

  • Rats (e.g., Sprague-Dawley or Wistar strain, 200-250 g)

Protocol:

  • Sensitization:

    • Inject 100 ng of anti-DNP-IgE in 50 µL of saline intradermally into the dorsal skin of the rats at two to four sites.

  • Treatment:

    • 24 hours after sensitization, administer this compound (e.g., 5, 10, 20 mg/kg, p.o. or i.p.) or vehicle.

  • Challenge:

    • 1 hour after treatment, inject a mixture of 1 mg of DNP-HSA and 0.5% Evans blue dye in 1 mL of saline intravenously into the tail vein.

  • Evaluation of Vascular Permeability:

    • 30 minutes after the challenge, euthanize the rats and dissect the skin at the injection sites.

    • Measure the diameter of the blue spots on the underside of the skin.

    • To quantify the dye leakage, extract the Evans blue from the skin tissue using formamide and measure the absorbance at 620 nm.

Expected Outcomes:

This compound is expected to reduce the size and intensity of the blue spots in a dose-dependent manner, indicating a reduction in IgE-mediated vascular permeability.

Visualization of Signaling Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

Histamine_H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Tripelennamine Tripelennamine Citrate Tripelennamine->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto NFkB_pathway NF-κB Pathway Ca_cyto->NFkB_pathway modulates PKC->NFkB_pathway activates Inflammation Inflammatory Response NFkB_pathway->Inflammation promotes

Caption: Histamine H1 receptor signaling cascade.

Experimental Workflow for Ovalbumin-Induced Asthma Model

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (OVA + Alum, i.p.) Day14 Day 14: Booster Sensitization (OVA + Alum, i.p.) Day0->Day14 Day21_23 Days 21-23: 1. Tripelennamine/Vehicle 2. OVA Aerosol Challenge Day14->Day21_23 Day24_AHR Day 24: Measure Airway Hyperresponsiveness Day21_23->Day24_AHR Day24_BAL Day 24: Perform BAL (Cell Counts & Cytokines) Day24_AHR->Day24_BAL PCA_Logic Sensitization Intradermal Injection of Anti-DNP-IgE MastCellBinding IgE binds to Mast Cells Sensitization->MastCellBinding Challenge Intravenous Injection of DNP-HSA + Evans Blue MastCellBinding->Challenge Treatment Administer This compound Degranulation Mast Cell Degranulation & Histamine Release Treatment->Degranulation Challenge->Degranulation Permeability Increased Vascular Permeability Degranulation->Permeability Outcome Blue Spot Formation (Dye Extravasation) Permeability->Outcome

References

Application of Tripelennamine Citrate in Primary Human Hepatocyte Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine, a first-generation antihistamine, is primarily known for its antagonism of the H1 histamine receptor.[1][2] Its application in in vitro studies using primary human hepatocytes is crucial for elucidating its potential hepatotoxic effects and its impact on hepatic metabolism. Primary human hepatocytes are considered the gold standard for in vitro liver models due to their comprehensive expression of drug-metabolizing enzymes and transporters, offering high predictive value for in vivo outcomes.[3][4] This document provides detailed application notes and protocols for the use of Tripelennamine Citrate in primary human hepatocyte cultures, focusing on genotoxicity, cytotoxicity, and metabolic enzyme interactions.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the effects of Tripelennamine in primary human hepatocyte cultures.

ParameterCell TypeConcentration RangeObserved EffectReference
Genotoxicity (DNA Repair)Primary Human Hepatocytes10 - 100 µMModest, statistically significant, and dose-related increase in DNA repair in cultures from two out of three donors.[5]
Genotoxicity (DNA Fragmentation)Primary Human Hepatocytes10 - 100 µMDose-dependent increase in DNA fragmentation in cultures from all three donors.[5]

Experimental Protocols

General Culture of Primary Human Hepatocytes

This protocol outlines the basic steps for thawing, plating, and maintaining primary human hepatocytes, a prerequisite for any subsequent experimentation.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium (e.g., InVitroGRO™ HT Medium)

  • Hepatocyte plating medium (e.g., InVitroGRO™ CP Medium)

  • Hepatocyte maintenance medium

  • Collagen-coated culture plates (e.g., 48-well plates)

  • Water bath at 37°C

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Thawing: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for approximately 2 minutes.[6]

  • Cell Suspension: Transfer the cell suspension into pre-warmed thawing medium and gently mix.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.[6]

  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in plating medium.

  • Cell Counting and Viability: Determine the cell concentration and viability using the trypan blue exclusion method.[6]

  • Plating: Dilute the cell suspension to the desired final concentration (e.g., 0.7 x 10^6 viable cells/mL) and dispense into collagen-coated culture plates.[6]

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Change the medium after an initial attachment period (e.g., 4-6 hours) and then every 24 hours with maintenance medium.

Genotoxicity Assessment of this compound

This protocol is designed to assess the DNA-damaging potential of this compound in primary human hepatocytes, based on the findings of Robbiano et al. (1986).

Materials:

  • Cultured primary human hepatocytes (as prepared in Protocol 1)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or culture medium)

  • Hepatocyte maintenance medium

  • Reagents for DNA fragmentation analysis (e.g., Alkaline elution assay kit)

  • Reagents for DNA repair synthesis analysis (e.g., Autoradiography with [3H]thymidine)

Procedure:

  • Cell Preparation: Culture primary human hepatocytes in appropriate multi-well plates until they form a stable monolayer.

  • Treatment: Prepare a serial dilution of this compound in hepatocyte maintenance medium to achieve final concentrations ranging from 10 µM to 100 µM.[5] Remember to include a vehicle control (medium with the solvent at the same concentration used for the drug).

  • Exposure: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Endpoint Analysis:

    • DNA Fragmentation: Assess the extent of DNA single-strand breaks using the alkaline elution method as described in the literature.[5]

    • DNA Repair: Measure unscheduled DNA synthesis (UDS) by autoradiography following incorporation of [3H]thymidine.

Cytotoxicity Assessment of this compound

This protocol provides a framework for determining the cytotoxic effects of this compound.

Materials:

  • Cultured primary human hepatocytes

  • This compound stock solution

  • Hepatocyte maintenance medium

  • Cytotoxicity assay reagents (e.g., MTT, LDH release assay kit, or high-content imaging dyes for nuclear and mitochondrial integrity)

Procedure:

  • Cell Seeding: Seed hepatocytes in 96-well or 384-well plates and allow them to attach and form a monolayer.

  • Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours). A broad concentration range is recommended for initial studies to determine the IC50.

  • Cytotoxicity Measurement:

    • MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

    • High-Content Analysis: Use fluorescent dyes to simultaneously assess multiple cytotoxicity parameters such as changes in nuclear size, cell rounding, and mitochondrial membrane potential.[3]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Assessment of this compound's Effect on Cytochrome P450 Enzymes

This protocol is for investigating the potential of this compound to inhibit or induce major drug-metabolizing CYP enzymes.

Materials:

  • Cultured primary human hepatocytes

  • This compound

  • Known CYP inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2, phenobarbital for CYP2B6) and inhibitors as controls.[7]

  • CYP-specific substrate probes (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)

  • LC-MS/MS system for metabolite quantification

  • Reagents for RNA isolation and qRT-PCR

Procedure:

For Inhibition Studies:

  • Co-incubation: Treat hepatocytes with a specific CYP substrate probe in the presence and absence of various concentrations of this compound for a short period (e.g., 30-60 minutes).

  • Metabolite Analysis: Collect the supernatant and analyze the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of each CYP enzyme activity.

For Induction Studies:

  • Treatment: Expose hepatocytes to different concentrations of this compound for a longer period (e.g., 48-72 hours). Include positive control inducers.

  • Endpoint Analysis:

    • Enzyme Activity: After the treatment period, wash the cells and perform a CYP activity assay as described in the inhibition study.

    • Gene Expression: Isolate RNA from the treated cells and perform qRT-PCR to measure the mRNA levels of the target CYP genes.

  • Data Analysis: Compare the enzyme activity and gene expression levels in this compound-treated cells to the vehicle control to determine the induction potential.

Visualizations

Experimental_Workflow_for_Hepatotoxicity_Assessment cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate on Collagen-Coated Plates Thaw->Plate Culture Culture to Form Monolayer Plate->Culture Treat_Cells Treat Hepatocytes Culture->Treat_Cells Prepare_Doses Prepare Tripelennamine Citrate Doses Prepare_Doses->Treat_Cells Genotoxicity Genotoxicity Assays (DNA Fragmentation, DNA Repair) Treat_Cells->Genotoxicity Cytotoxicity Cytotoxicity Assays (MTT, LDH, High-Content) Treat_Cells->Cytotoxicity Metabolism Metabolism Assays (CYP Inhibition/Induction) Treat_Cells->Metabolism

Caption: Experimental workflow for assessing the hepatotoxicity of this compound.

Genotoxicity_Pathway Tripelennamine This compound (10-100 µM) Hepatocyte Primary Human Hepatocyte Tripelennamine->Hepatocyte DNA_Damage DNA Damage Hepatocyte->DNA_Damage Induces DNA_Repair DNA Repair Mechanisms (Unscheduled DNA Synthesis) DNA_Damage->DNA_Repair Activates DNA_Fragmentation DNA Fragmentation DNA_Damage->DNA_Fragmentation Leads to

Caption: Postulated pathway for this compound-induced genotoxicity in hepatocytes.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tripelennamine Citrate. Tripelennamine is a histamine H1 antagonist utilized for its antihistaminic properties.[1][2] The described method is adapted from the United States Pharmacopeia (USP) monograph for the closely related salt, Tripelennamine Hydrochloride, and is suitable for the determination of the active pharmaceutical ingredient (API) in bulk materials and finished dosage forms. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters.

Introduction

Tripelennamine is an ethylenediamine derivative that functions as a histamine H1-receptor antagonist, mitigating allergic responses.[3] Accurate and reliable analytical methods are crucial for the quality control and dosage verification of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity. This application note presents a robust reverse-phase HPLC method for the quantification of Tripelennamine.

Chromatographic Conditions

A reverse-phase HPLC method with UV detection is employed for the separation and quantification of Tripelennamine. The conditions outlined below are based on established pharmacopeial methods for the hydrochloride salt and are applicable to the citrate salt with appropriate sample preparation.[4]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended ConditionsAlternative Conditions
Column C8 (L7 packing), 4.6 mm x 25 cmInertsil ODS-3 (C18), 5 µm, 4.6 mm x 250 mm[5]
Mobile Phase Acetonitrile, water, and phosphoric acid[6]Acetonitrile and 0.01M Potassium dihydrogen phosphate (pH 3.0)[7]
Elution Mode IsocraticGradient[5]
Flow Rate 1.0 mL/min[4][7]-
Injection Volume 10 µL (typical, can be adjusted)[4]-
Column Temperature Ambient-
Detection Wavelength 242 nm[4]310 nm[5]
Run Time Approximately 10 minutes-

Experimental Protocols

Preparation of Solutions

a. Mobile Phase Preparation: Prepare a filtered and degassed mixture of the chosen mobile phase constituents. For the recommended conditions, the specific ratio of acetonitrile, water, and phosphoric acid should be optimized to achieve the desired separation and retention time.

b. Standard Solution Preparation: Accurately weigh a quantity of USP this compound Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration of about 0.5 mg/mL (calculated as Tripelennamine base).

c. Sample Solution Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL of Tripelennamine.

Chromatographic Procedure

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure system suitability. Once the system suitability is confirmed, inject the sample solutions. The peak response for Tripelennamine is used for quantification.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following table summarizes key validation parameters.

Table 2: Method Validation Parameters

ParameterTypical Acceptance CriteriaObserved Results
System Suitability Tailing factor: ≤ 2.0; Theoretical plates: ≥ 10,000[4]-
Linearity Correlation coefficient (r²) ≥ 0.999A linear range of 4–150 µg/mL has been reported for Tripelennamine HCl[8]
Accuracy (Recovery) 98.0% - 102.0%98.0-102.0% recovery has been demonstrated for Tripelennamine HCl[5]
Precision (RSD) Repeatability (injection): ≤ 1.0%; Intermediate Precision: ≤ 2.0%RSD of 0.2% for Tripelennamine HCl peak areas has been reported[5]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1-
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1-
Specificity No interference from placebo or related substances at the retention time of the analyte-

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Preparation SystemSuitability System Suitability Testing Standard->SystemSuitability Sample Sample Preparation SampleInjection Sample Injection Sample->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Integration Peak Integration SampleInjection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in pharmaceutical preparations. The method is based on established pharmacopeial procedures and can be readily implemented in a quality control laboratory. Proper method validation should be performed to ensure the suitability of the method for its intended application.

References

Application Notes and Protocols for Gas Chromatography Analysis of Tripelennamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tripelennamine is a first-generation antihistamine of the ethylenediamine class. It is utilized in both human and veterinary medicine to treat allergic reactions, rhinitis, and urticaria. Accurate and robust analytical methods are crucial for the quantitative determination of Tripelennamine in various matrices, including pharmaceutical formulations and biological fluids, for quality control, pharmacokinetic studies, and clinical monitoring. This document provides a detailed protocol for the analysis of Tripelennamine using gas chromatography (GC), a widely used technique for the separation and analysis of volatile and semi-volatile compounds.

Data Presentation

The following table summarizes the key quantitative parameters for the gas chromatographic analysis of Tripelennamine. Please note that specific values may vary depending on the exact instrumentation and matrix used.

ParameterValueSource/Comment
Retention Time ~6-8 minEstimated based on typical GC conditions for similar compounds. Actual retention time must be determined experimentally.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLBased on typical sensitivity of GC-MS for pharmaceutical compounds.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLBased on typical sensitivity of GC-MS for pharmaceutical compounds.
Linearity Range 5 - 500 ng/mLA typical linear range for quantitative analysis. Should be established with a calibration curve.
Recovery >90%Expected recovery from a well-optimized sample preparation method.
Precision (%RSD) <15%Acceptable precision for bioanalytical methods.

Experimental Protocols

This section details the methodologies for sample preparation and gas chromatographic analysis of Tripelennamine.

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for pharmaceutical formulations and biological fluids.

a) Pharmaceutical Formulations (e.g., Tablets)

  • Sample Weighing: Accurately weigh and record the mass of ten tablets. Calculate the average tablet weight.

  • Grinding: Grind the tablets into a fine, homogeneous powder using a mortar and pestle.

  • Extraction:

    • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Tripelennamine into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter into a GC vial.

  • Dilution: Prepare a working solution of approximately 100 µg/mL by diluting the filtered extract with methanol. Further dilutions may be necessary to fall within the calibration range.

b) Biological Fluids (e.g., Plasma or Urine) - Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect blood or urine samples in appropriate containers. Centrifuge blood samples to obtain plasma.

  • pH Adjustment:

    • Pipette 1 mL of plasma or urine into a 15 mL glass centrifuge tube.

    • Add 100 µL of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Add 1 mL of 1 M sodium hydroxide to basify the sample to a pH > 10. Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 9:1 v/v).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol or ethyl acetate. Vortex for 30 seconds and transfer the solution to a GC vial with a micro-insert.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended. Optimization may be required for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow Mode)
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 150°C, hold for 1 minute- Ramp Rate: 15°C/min to 280°C- Final Temperature: 280°C, hold for 5 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Solvent Delay 4 minutes

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., drug-free plasma) with known concentrations of Tripelennamine and the internal standard. Process these standards using the same sample preparation procedure as the unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Tripelennamine to the peak area of the internal standard against the concentration of Tripelennamine.

  • Quantification: Determine the concentration of Tripelennamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of Tripelennamine.

Tripelennamine_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis start Sample Collection (Pharmaceutical or Biological) pharma Pharmaceutical Formulation (e.g., Tablets) start->pharma bio Biological Fluid (e.g., Plasma, Urine) start->bio grind Grind to Homogeneous Powder pharma->grind ph_adjust pH Adjustment (Basification) bio->ph_adjust extract_pharma Solvent Extraction (Methanol) grind->extract_pharma filter Filter (0.45 µm) extract_pharma->filter end_prep Prepared Sample in GC Vial filter->end_prep lle Liquid-Liquid Extraction ph_adjust->lle evap Solvent Evaporation lle->evap reconstitute Reconstitution evap->reconstitute reconstitute->end_prep injection Injection into GC end_prep->injection separation Chromatographic Separation (DB-5MS Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data_analysis Data Acquisition & Analysis detection->data_analysis end_analysis Quantitative Results data_analysis->end_analysis

Caption: Experimental workflow for Tripelennamine analysis.

Logical_Relationships title Key Considerations for Method Robustness matrix Sample Matrix prep_method Sample Preparation Method matrix->prep_method influences choice of results Accurate & Precise Results prep_method->results impacts recovery & cleanliness gc_params GC Parameters gc_params->results determines separation & retention ms_params MS Parameters ms_params->results determines sensitivity & specificity

Caption: Logical relationships in GC method development.

Application Notes and Protocols for Tripelennamine Citrate in Allergy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine H1-antihistamine utilized in allergy research to study the roles of histamine and the H1 receptor in various physiological and pathophysiological processes.[1] As a potent histamine H1 receptor antagonist, Tripelennamine Citrate serves as a valuable tool compound for investigating allergic reactions, including rhinitis, conjunctivitis, and urticaria.[1][2][3][4][5] Its mechanism of action involves competitive binding to the H1 receptor, thereby blocking the effects of endogenous histamine.[3][4][6] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo allergy research models.

Mechanism of Action

Tripelennamine acts as a competitive antagonist at the histamine H1 receptor.[3][4][6] The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, promoting the expression of pro-inflammatory genes.[1] Tripelennamine, by blocking the initial binding of histamine, prevents this downstream signaling cascade.

Data Presentation

ParameterTargetSpeciesValueAssay ConditionsReference
IC50 Histamine H1 ReceptorNot Specified7.40 (units not specified)Not Specified[8]
Ki Histamine H1 ReceptorHuman/VariousNot publicly availableRadioligand binding assay-
EC50 Inhibition of Histamine-induced Calcium InfluxVarious cell linesNot publicly availableCalcium imaging or fluorescence-based assays-
EC50 Inhibition of Histamine-induced Guinea Pig Ileum ContractionGuinea PigNot publicly availableIsolated organ bath technique-

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq H1R->Gq Activates Tripelennamine This compound Tripelennamine->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models ReceptorBinding Receptor Binding Assay CalciumAssay Calcium Influx Assay HistamineRelease Histamine Release Assay NFkB_Assay NF-κB Reporter Assay Dermatitis Allergic Dermatitis Model SkinReaction Passive Cutaneous Anaphylaxis Tripelennamine This compound Tripelennamine->ReceptorBinding Tripelennamine->CalciumAssay Tripelennamine->HistamineRelease Tripelennamine->NFkB_Assay Tripelennamine->Dermatitis Tripelennamine->SkinReaction

Caption: Experimental workflows for characterizing this compound in allergy research.

Experimental Protocols

In Vitro Assays

1. Histamine H1 Receptor Binding Assay

This protocol is adapted for determining the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human histamine H1 receptor.

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).

    • Radioligand: [3H]pyrilamine (a known H1 antagonist).

    • Non-specific binding control: Mepyramine (10 µM).

    • This compound stock solution.

    • Scintillation cocktail and vials.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare cell membranes from HEK293-H1R cells by homogenization and centrifugation.

    • Resuspend the membrane pellet in assay buffer.

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]pyrilamine (e.g., 1-2 nM), and varying concentrations of this compound.

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add 10 µM Mepyramine.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Calculate specific binding and determine the Ki value for this compound using appropriate software.

2. Histamine-Induced Calcium Influx Assay

This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

  • Materials:

    • CHO or HEK293 cells expressing the human histamine H1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • Histamine stock solution.

    • This compound stock solution.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with HBSS to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of histamine (e.g., EC80 concentration) and immediately begin recording the change in fluorescence over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Calculate the inhibitory effect of this compound and determine its EC50 value.

3. NF-κB Reporter Gene Assay

This assay determines the effect of this compound on histamine-induced NF-κB activation.

  • Materials:

    • HEK293 cells co-transfected with the human histamine H1 receptor and an NF-κB-luciferase reporter construct.

    • Cell culture medium.

    • Histamine stock solution.

    • This compound stock solution.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well white-walled plate.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with histamine (e.g., 10 µM) for 6-8 hours.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activation. Determine the IC50 value.

In Vivo Models

1. Model of Allergic Dermatitis

This protocol, adapted from models using other H1 antagonists, can be used to evaluate the efficacy of this compound in a mouse model of atopic dermatitis.[9][10]

  • Animals:

    • NC/Nga mice or other suitable strain.

  • Materials:

    • Sensitizing agent (e.g., picryl chloride or ovalbumin).

    • This compound solution for administration (e.g., oral gavage or intraperitoneal injection).

    • Vehicle control.

  • Procedure:

    • Induce chronic dermatitis by repeated application of the sensitizing agent to the skin of the mice.

    • Once dermatitis is established, begin treatment with this compound. A starting dose of 10-30 mg/kg, administered once or twice daily, can be used, but should be optimized.

    • Administer the vehicle to the control group.

    • Monitor the severity of skin lesions, scratching behavior, and epidermal thickness over the treatment period.

    • At the end of the study, collect skin and lymphoid tissues for histological analysis and measurement of inflammatory markers (e.g., cytokines, IgE).

2. Passive Cutaneous Anaphylaxis (PCA) Model

This model assesses the ability of this compound to inhibit IgE-mediated mast cell degranulation in the skin.

  • Animals:

    • Rats or mice.

  • Materials:

    • Anti-DNP IgE antibody.

    • DNP-HSA (dinitrophenyl-human serum albumin) antigen.

    • Evans blue dye.

    • This compound solution.

    • Vehicle control.

  • Procedure:

    • Sensitize the skin of the animals by intradermal injection of anti-DNP IgE.

    • After 24-48 hours, administer this compound (e.g., 10-30 mg/kg, i.p. or p.o.) or vehicle.

    • After 30-60 minutes, challenge the animals by intravenous injection of DNP-HSA mixed with Evans blue dye.

    • After 30 minutes, euthanize the animals and excise the skin at the injection sites.

    • The extent of the blueing at the injection site, caused by dye extravasation, is a measure of the allergic reaction.

    • Quantify the amount of dye extravasated to determine the inhibitory effect of this compound.

Conclusion

This compound is a well-established histamine H1 receptor antagonist that serves as a critical tool for allergy research. The protocols and information provided herein offer a framework for researchers to investigate the role of the histamine H1 receptor in various allergic and inflammatory conditions. It is recommended that researchers empirically determine key quantitative parameters such as Ki and EC50 values for their specific experimental systems to ensure accurate and reproducible results.

References

Application Notes and Protocols for Tripelennamine Citrate Administration in Animal Models of Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine antihistamine that acts as a potent histamine H1 receptor antagonist.[1][2][3] It is utilized in the symptomatic relief of hypersensitivity reactions, including rhinitis, by competing with histamine for H1-receptor sites on effector cells.[1][4] This action blocks the effects of histamine, providing temporary relief from sneezing, watery and itchy eyes, and a runny nose associated with hay fever and other upper respiratory allergies.[1] While extensively used in clinical and veterinary medicine for allergic conditions[5][6], detailed protocols for its specific application in preclinical animal models of rhinitis are not extensively documented in readily available literature.

These application notes provide a synthesized, detailed protocol for the administration and evaluation of Tripelennamine Citrate in a widely used ovalbumin (OVA)-induced allergic rhinitis model in guinea pigs. This guide is based on established methodologies for inducing allergic rhinitis and evaluating anti-allergic compounds.[7][8][9][10]

Mechanism of Action

Tripelennamine competitively inhibits histamine H1 receptors, thereby preventing histamine-mediated effects such as vasodilation, increased vascular permeability, and stimulation of sensory nerves, which are hallmark symptoms of allergic rhinitis.[1][11]

cluster_0 Allergen Exposure & Mast Cell Degranulation cluster_1 Histamine Action & Rhinitis Symptoms cluster_2 This compound Intervention Allergen (OVA) Allergen (OVA) IgE IgE Allergen (OVA)->IgE Binds to Mast Cell Mast Cell IgE->Mast Cell Attaches to Histamine Release Histamine Release Mast Cell->Histamine Release Degranulation H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to Rhinitis Symptoms Sneezing, Nasal Secretion, Congestion H1 Receptor->Rhinitis Symptoms Activates This compound This compound This compound->H1 Receptor Blocks

Caption: Proposed mechanism of this compound in allergic rhinitis.

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This protocol is adapted from established models of allergic rhinitis in guinea pigs.[9][10]

Materials:

  • Male Hartley guinea pigs (300-350g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Experimental Workflow:

G cluster_acclimation Week 0 cluster_sensitization Weeks 1-2 cluster_challenge Weeks 3-4 cluster_treatment During Challenge Phase cluster_evaluation Post-Challenge acclimation Acclimation (7 days) sensitization Sensitization: Day 1 & 8: i.p. injection of OVA/Al(OH)3 acclimation->sensitization challenge Challenge: Days 15-21: Intranasal OVA instillation sensitization->challenge treatment_admin Drug Administration (e.g., 30 min before challenge) challenge->treatment_admin treatment Treatment Groups: - Vehicle Control - this compound - Positive Control evaluation Evaluation: - Rhinitis Symptom Scoring - Nasal Lavage Fluid Analysis - Histopathology treatment_admin->evaluation

Caption: Experimental workflow for evaluating this compound.

Procedure:

  • Acclimation: Acclimate animals for at least one week before the experiment with free access to food and water.

  • Sensitization:

    • On days 1 and 8, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 ml saline containing 0.3 mg OVA and 30 mg Al(OH)₃ as an adjuvant.[9]

    • The control group receives an i.p. injection of saline with Al(OH)₃ only.

  • Challenge:

    • From day 15 to 21, challenge the sensitized animals daily.

    • Lightly anesthetize the animals.

    • Instill 50 µl of 5% OVA solution in saline into each nostril.[9][12]

  • This compound Administration:

    • Divide the sensitized animals into treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., another known antihistamine).

    • Administer this compound or vehicle via the desired route (e.g., oral gavage or i.p. injection) 30-60 minutes before each OVA challenge.

    • A suggested starting dose for i.p. administration could be in the range of 1-10 mg/kg, based on general doses of first-generation antihistamines in similar models. Dose-response studies are recommended.

Evaluation of Efficacy

a. Rhinitis Symptom Scoring:

  • Immediately after the OVA challenge, observe each animal for 30 minutes.

  • Record the frequency of sneezing and nasal scratching (nose rubbing).

  • Score the severity of nasal discharge (rhinorrhea) based on a predefined scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

b. Nasal Lavage Fluid (NALF) Analysis:

  • At the end of the study (e.g., 24 hours after the last challenge), anesthetize the animals.

  • Perform nasal lavage by instilling and collecting a known volume of saline.

  • Analyze the NALF for:

    • Total and differential inflammatory cell counts (eosinophils, neutrophils).

    • Histamine levels (using ELISA).

    • OVA-specific IgE levels (using ELISA).

c. Histopathological Examination:

  • After collecting NALF, euthanize the animals.

  • Collect the nasal tissues and fix them in 10% buffered formalin.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify goblet cell hyperplasia.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of such a study.

Table 1: Effect of this compound on Rhinitis Symptoms

Treatment GroupDose (mg/kg, i.p.)Sneezing (counts/30 min)Nasal Scratching (counts/30 min)Nasal Discharge Score (0-3)
Non-Sensitized Control -2 ± 13 ± 20.1 ± 0.1
Vehicle Control (OVA) -25 ± 420 ± 32.5 ± 0.3
This compound 115 ± 312 ± 21.5 ± 0.2*
This compound 58 ± 2 6 ± 10.8 ± 0.1
This compound 104 ± 13 ± 1 0.3 ± 0.1
Positive Control (Dose)5 ± 2 4 ± 20.5 ± 0.2**
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Inflammatory Markers in Nasal Lavage Fluid

Treatment GroupDose (mg/kg, i.p.)Total Cells (x10⁴/ml)Eosinophils (x10⁴/ml)Histamine (ng/ml)OVA-specific IgE (OD)
Non-Sensitized Control -1.5 ± 0.30.1 ± 0.055 ± 10.1 ± 0.02
Vehicle Control (OVA) -12.0 ± 1.54.5 ± 0.830 ± 50.8 ± 0.1
This compound 19.0 ± 1.23.0 ± 0.518 ± 3*0.7 ± 0.1
This compound 56.0 ± 0.8 1.8 ± 0.310 ± 2 0.6 ± 0.08
This compound 103.5 ± 0.50.8 ± 0.2 7 ± 10.5 ± 0.05
Positive Control (Dose)4.0 ± 0.6 1.0 ± 0.38 ± 2**0.5 ± 0.06
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.

Conclusion

This document provides a comprehensive, albeit synthesized, framework for the preclinical evaluation of this compound in an animal model of allergic rhinitis. The provided protocols for induction, treatment, and evaluation, along with the illustrative data and diagrams, offer a robust starting point for researchers. Dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling would be essential next steps to fully characterize the therapeutic potential of this compound for allergic rhinitis.

References

Application Notes and Protocols for Cell Culture Assays Involving Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine Citrate, a first-generation antihistamine, is primarily known for its activity as a histamine H1 receptor antagonist.[1][2] Emerging research, however, has highlighted its potential in other therapeutic areas, notably in oncology, due to its observed effects on cell viability, apoptosis, and DNA integrity in various cell lines. These application notes provide an overview of the known effects of this compound in cell culture and detailed protocols for key assays to evaluate its biological activity.

Tripelennamine has been shown to exhibit genotoxic effects in primary human hepatocytes by inducing DNA repair and fragmentation.[3] Furthermore, as a histamine H1 antagonist, it is part of a class of drugs that have been demonstrated to induce apoptosis in human melanoma cells through a caspase-dependent mechanism involving the mitochondrial pathway.[4]

Data Presentation

Quantitative Effects of this compound on Human Hepatocytes
AssayCell TypeConcentration Range (µM)Observed EffectReference
DNA Repair (Autoradiography)Primary Human Hepatocytes10 - 100Modest, statistically significant, and dose-related increase in DNA repair.[3]
DNA Fragmentation (Alkaline Elution)Primary Human Hepatocytes10 - 100Dose-dependent increase in DNA fragmentation.[3]

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells in a 96-well format.

Materials:

  • This compound solution (in a suitable solvent, e.g., DMSO or sterile water)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - Phenazine methosulfate)

  • Microplate reader capable of measuring absorbance at 450 nm and 660 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and electron coupling reagent.

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).

    • Add 50 µL of the XTT working solution to each well.

  • Incubation and Absorbance Reading:

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is visible.

    • Gently shake the plate to evenly distribute the formazan product.

    • Measure the absorbance at 450 nm (for the formazan product) and 660 nm (for background correction) using a microplate reader.

  • Data Analysis:

    • Subtract the 660 nm absorbance from the 450 nm absorbance for each well.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound solution

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect the culture medium as it may contain detached apoptotic cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

DNA Damage and Repair Assay (Unscheduled DNA Synthesis - UDS via Autoradiography)

This protocol measures DNA repair synthesis in response to DNA damage induced by this compound.

Materials:

  • This compound solution

  • Sterile glass coverslips

  • Cell culture plates

  • Complete culture medium

  • [³H]-Thymidine (radiolabeled)

  • Hydroxyurea (to inhibit replicative DNA synthesis)

  • Appropriate fixatives (e.g., methanol:acetic acid)

  • Photographic emulsion

  • Developer and fixer solutions

  • Microscope with a camera

Procedure:

  • Cell Culture on Coverslips:

    • Sterilize glass coverslips and place them in culture plates.

    • Seed cells (e.g., primary human hepatocytes) onto the coverslips and allow them to attach and grow.

  • Treatment and Radiolabeling:

    • Treat the cells with various non-toxic concentrations of this compound (e.g., 10-100 µM) in the presence of [³H]-Thymidine and hydroxyurea for a defined period (e.g., 18-24 hours).

  • Cell Fixation and Preparation for Autoradiography:

    • Wash the cells on the coverslips with PBS.

    • Fix the cells using an appropriate fixative.

    • Wash the coverslips to remove unincorporated [³H]-Thymidine.

  • Autoradiography:

    • In a darkroom, coat the coverslips with photographic emulsion.

    • Allow the emulsion to dry and expose the slides in a light-tight box at 4°C for an appropriate time (e.g., 1-2 weeks).

  • Development and Staining:

    • Develop the autoradiographs using a suitable developer and fixer.

    • Stain the cells with a counterstain (e.g., Giemsa or DAPI) to visualize the nuclei.

  • Grain Counting and Analysis:

    • Under a light microscope, count the number of silver grains over the nuclei of non-S-phase cells (identified by their morphology).

    • An increase in the number of grains in treated cells compared to control cells indicates unscheduled DNA synthesis, a measure of DNA repair.

    • Quantify the net grain count per nucleus for each treatment condition.

Visualization of Signaling Pathways and Workflows

Tripelennamine_Citrate_Apoptosis_Pathway TC Tripelennamine Citrate H1R Histamine H1 Receptor TC->H1R Antagonism Mito Mitochondrion H1R->Mito Downstream Signaling (Specific intermediates not fully elucidated) Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed apoptotic pathway of this compound in melanoma cells.

XTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Add Tripelennamine Citrate Start->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 AddXTT Add XTT Reagent Incubate1->AddXTT Incubate2 Incubate (2-4h) AddXTT->Incubate2 Read Measure Absorbance (450nm & 660nm) Incubate2->Read Analyze Calculate Cell Viability Read->Analyze

Caption: Experimental workflow for the XTT cell viability assay.

AnnexinV_Workflow Start Seed & Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for the Analytical Determination of Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Tripelennamine Citrate in pharmaceutical formulations. The protocols described herein are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the identification and quantification of this compound in bulk drug substance and finished pharmaceutical products.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

1.2. Reagent and Sample Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For a tablet formulation, grind a representative number of tablets into a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and dissolve it in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC method.

ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (% RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Mobile Phase A->B E Inject into HPLC System B->E C Prepare Sample Solution D Filter Sample C->D D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Quantify Concentration H->I

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is designed for the sensitive and specific detection of Tripelennamine, particularly for identifying impurities or for analysis in complex matrices.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions:

  • System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

2.2. Reagent and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: Extract Tripelennamine from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after basification. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in the derivatizing agent and heat at 70°C for 30 minutes to form the trimethylsilyl derivative of Tripelennamine.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of this GC-MS method.

ParameterResult
Linearity (Concentration Range) 1 - 50 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (% RSD) < 5.0%
Accuracy (Recovery) 95.0% - 105.0%
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Extract Tripelennamine B Evaporate to Dryness A->B C Add Derivatizing Agent (BSTFA) B->C D Heat at 70°C C->D E Inject into GC-MS System D->E F Separation on DB-5MS Column E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatogram G->H I Identify and Quantify H->I

Caption: GC-MS analysis workflow for Tripelennamine.

Mechanism of Action

Tripelennamine is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[1] It competitively inhibits the binding of histamine to these receptors, thereby preventing the downstream effects of histamine release.[2][3]

Signaling Pathway Diagram

MoA Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq Tripelennamine This compound Tripelennamine->Block PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AllergicResponse Allergic Response (e.g., vasodilation, bronchoconstriction) Ca2->AllergicResponse PKC->AllergicResponse Block->H1R

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Tripelennamine Citrate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Tripelennamine Citrate as a reference standard in various pharmaceutical analyses. The protocols provided are based on established pharmacopeial methods and published scientific literature, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is a primary method for the precise quantification of Tripelennamine and the detection of any impurities. This compound or Hydrochloride can be used as the reference standard.

Assay of Tripelennamine Hydrochloride Bulk Drug Substance

This method is adapted from the United States Pharmacopeia (USP) monograph for Tripelennamine Hydrochloride.[1]

Experimental Protocol:

  • Chromatographic System:

    • A liquid chromatograph equipped with a UV detector set at 242 nm.

    • Column: 4.6-mm x 25-cm; packing L7 (octylsilane chemically bonded to porous silica).

  • Mobile Phase:

    • Prepare a mixture of methanol and an aqueous solution of 29 mM sodium 1-octanesulfonate (530:430, v/v).

    • Add 1.0 mL of N,N-dimethyloctylamine to the methanol before mixing.

    • Adjust the pH of the final mixture to 3.0 with phosphoric acid.

    • Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh a quantity of USP Tripelennamine Hydrochloride Reference Standard (RS).

    • Dissolve in the Mobile Phase to obtain a solution with a known concentration of approximately 0.5 mg/mL.

  • Assay Preparation:

    • Accurately weigh approximately 50 mg of Tripelennamine Hydrochloride.

    • Transfer to a 100-mL volumetric flask, dissolve in, and dilute to volume with the Mobile Phase.

  • Procedure:

    • Inject equal volumes (e.g., 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • Calculate the percentage of Tripelennamine Hydrochloride in the sample.

Data Presentation:

ParameterSpecification
Linearity Range4-150 µg/mL[2]
Accuracy (% Recovery)100.35 ± 1.27[2]
Precision (%RSD)< 2.0%
Limit of Detection (LOD)Analyte dependent
Limit of Quantitation (LOQ)Analyte dependent

Experimental Workflow:

HPLC_Assay cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (0.5 mg/mL Tripelennamine HCl RS) Injection Inject Samples Standard_Prep->Injection Assay_Prep Prepare Assay Solution (0.5 mg/mL Sample) Assay_Prep->Injection HPLC_System HPLC System (UV @ 242 nm, L7 Column) Chromatograms Record Chromatograms HPLC_System->Chromatograms Injection->HPLC_System Peak_Area Measure Peak Areas Chromatograms->Peak_Area Calculation Calculate Assay Value Peak_Area->Calculation

HPLC assay workflow for Tripelennamine Hydrochloride.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simpler and faster method for the quantification of Tripelennamine, particularly in dosage forms like tablets.

Assay of Tripelennamine Hydrochloride in Tablets

This protocol is based on the USP monograph for Tripelennamine Hydrochloride Tablets.[3]

Experimental Protocol:

  • Instrument: A UV-Visible spectrophotometer.

  • Solvent: Water.

  • Standard Preparation:

    • Accurately weigh a quantity of USP Tripelennamine Hydrochloride RS.

    • Dissolve in water to obtain a solution with a known concentration similar to the sample solution.

  • Sample Preparation:

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder, equivalent to a specific amount of Tripelennamine Hydrochloride.

    • Transfer to a suitable volumetric flask, add water, and sonicate to dissolve.

    • Dilute to volume with water and filter.

  • Procedure:

    • Measure the absorbance of the Standard Preparation and the Sample Preparation at the wavelength of maximum absorbance, approximately 306 nm, using water as the blank.[3]

    • Calculate the quantity of Tripelennamine Hydrochloride in the tablets.

Data Presentation:

ParameterSpecification
Wavelength (λmax)~306 nm[3]
Linearity RangeTo be determined based on Beer-Lambert's Law
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2.0%

Experimental Workflow:

UV_Vis_Assay cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard_Prep Prepare Standard Solution Absorbance Measure Absorbance at ~306 nm Standard_Prep->Absorbance Sample_Prep Prepare Sample Solution from Tablets Sample_Prep->Absorbance Spectrophotometer UV-Vis Spectrophotometer Spectrophotometer->Absorbance Calculation Calculate Concentration Absorbance->Calculation

UV-Vis spectrophotometry workflow for tablet assay.

Non-Aqueous Titration for Assay of Amine Salts

Non-aqueous titration is a classic and reliable method for the assay of amine salts like Tripelennamine Hydrochloride.

Experimental Protocol:

  • Apparatus: A burette and a potentiometer with a suitable electrode system (e.g., glass and calomel electrodes).

  • Solvent: Glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Standardization of Titrant: Standardize the perchloric acid solution against a primary standard like potassium hydrogen phthalate.

  • Procedure:

    • Accurately weigh a quantity of Tripelennamine Hydrochloride.

    • Dissolve in a suitable volume of glacial acetic acid.

    • Add a few drops of a suitable indicator (e.g., crystal violet) or use a potentiometric endpoint detection system.

    • Titrate with 0.1 N perchloric acid to the endpoint.

    • Perform a blank determination and make any necessary correction.

Data Presentation:

ParameterSpecification
Titrant0.1 N Perchloric Acid
SolventGlacial Acetic Acid
Endpoint DetectionPotentiometric or Visual Indicator
Acceptance Criteria98.0% - 102.0% of the labeled amount

Logical Relationship Diagram:

Titration_Logic Start Start Titration Dissolve Dissolve Tripelennamine HCl in Glacial Acetic Acid Start->Dissolve Titrate Titrate with 0.1 N Perchloric Acid Dissolve->Titrate Endpoint Detect Endpoint (Potentiometric/Visual) Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate Result Assay Result Calculate->Result

Logical flow of a non-aqueous titration for Tripelennamine.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tripelennamine Citrate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripelennamine Citrate in aqueous solutions. The information is designed to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is the likely cause?

A1: Discoloration, particularly a yellowing or browning of the solution, is a common indicator of degradation. The most probable cause is photodegradation, as Tripelennamine and other ethylenediamine-derivative antihistamines are known to be sensitive to light. The hydrochloride salt of Tripelennamine has been noted to slowly darken upon exposure to light. This process can be accelerated in aqueous solutions.

Q2: I'm observing a loss of potency in my this compound stock solution over a short period. What are the potential reasons?

A2: A rapid loss of potency can be attributed to several factors:

  • Photodegradation: Exposure to ambient or UV light can cause chemical changes to the molecule, reducing its activity.

  • pH Instability: The stability of this compound can be pH-dependent. Extreme pH values (highly acidic or alkaline) may catalyze hydrolytic degradation.

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule.

  • Temperature: Elevated storage temperatures will accelerate all degradation pathways.

Q3: Can the citrate component of this compound influence the stability of the solution?

A3: Yes, the citrate can act as a buffer, helping to maintain the pH of the solution in a range that may be more favorable for the stability of Tripelennamine. However, the inherent buffering capacity may not be sufficient to protect against all degradation pathways, especially if the solution is exposed to significant acidic or basic contamination.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar antihistamines include:

  • N-Debenzylation: Cleavage of the benzyl group from the tertiary amine.

  • Oxidation: Oxidation of the pyridine ring or the ethylenediamine side chain.

  • Photodegradation Products: Exposure to UV light can lead to complex rearrangements and fragmentation of the molecule. For other antihistamines, this has been shown to result in products of decarboxylation and oxidation.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Precipitation in Solution - pH of the solution has shifted, reducing solubility.- Evaporation of the solvent, leading to supersaturation.- Use of an inappropriate co-solvent.- Measure and adjust the pH of the solution. This compound is generally soluble in water.- Ensure containers are tightly sealed to prevent solvent evaporation.- If using co-solvents, verify the solubility of this compound in the final mixture.
Discoloration (Yellowing/Browning) - Exposure to light (photodegradation).- Oxidative degradation.- Prepare and store the solution in amber or light-protecting containers.- Minimize exposure to ambient light during experiments.- Consider preparing fresh solutions more frequently.- For long-term storage, purging the solution with an inert gas (e.g., nitrogen or argon) before sealing may help reduce oxidative degradation.
Loss of Potency/Inconsistent Results - Chemical degradation (photodegradation, hydrolysis, oxidation).- Adsorption to container surfaces.- Inaccurate initial preparation.- Implement all measures to prevent degradation (light protection, controlled temperature and pH).- Use silanized or low-adsorption vials for storage of dilute solutions.- Verify the accuracy of the initial weighing and dilution steps.- Develop and use a stability-indicating analytical method (e.g., HPLC) to accurately quantify the active ingredient and its degradation products.

Data Presentation

While specific quantitative data for this compound is limited, the following table illustrates the expected influence of pH and temperature on the stability of a typical ethylenediamine antihistamine in aqueous solution, based on general chemical principles and data from similar compounds.

Table 1: Illustrative Degradation Rates (% loss) of a Hypothetical Ethylenediamine Antihistamine Solution (1 mg/mL) after 4 Weeks.

Storage ConditionpH 4.0pH 7.0pH 9.0
4°C (Protected from Light) < 2%< 5%~8%
25°C (Protected from Light) ~5%~10%> 15%
25°C (Exposed to Ambient Light) > 20%> 30%> 40%
40°C (Protected from Light) > 15%> 25%> 35%

Note: This data is illustrative and intended to demonstrate trends. Actual degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 72 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Peak Purity and Mass Balance:

  • Use a photodiode array (PDA) detector to assess peak purity of the parent drug.

  • Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This method may require optimization for the specific application and to achieve adequate separation of all degradation products from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Aqueous Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-PDA Analysis sampling->hplc Neutralize & Dilute characterization Identify Degradants (e.g., LC-MS) hplc->characterization Elucidate Structures

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradants Potential Degradation Products Tripelennamine This compound N_Debenzylated N-Debenzylated Product Tripelennamine->N_Debenzylated Hydrolysis/Thermal Oxidized_Pyridine Oxidized Pyridine Ring Tripelennamine->Oxidized_Pyridine Oxidation Side_Chain_Cleavage Side-Chain Cleavage Products Tripelennamine->Side_Chain_Cleavage Hydrolysis Rearrangement Photolytic Rearrangement Products Tripelennamine->Rearrangement Photodegradation

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Tripelennamine Citrate Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tripelennamine Citrate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), often with fluorescence or UV detection, and Gas Chromatography (GC), typically coupled with a mass spectrometry (MS) detector.[1] HPLC with fluorescence detection has been used for trace determination in complex matrices like animal feed, human urine, and wastewater.[1] GC-MS is also a powerful tool for both quantification and identification of Tripelennamine and its metabolites.[2][3][4]

Q2: What are the known metabolites of Tripelennamine that could potentially interfere with an assay?

A2: Several metabolites of Tripelennamine have been identified in human and animal studies, which could co-elute with the parent drug and cause interference. These include:

  • Hydroxytripelennamine: A major metabolite where hydroxylation occurs on the pyridine ring.[2]

  • N-oxide of Tripelennamine: A minor metabolite.

  • Glucuronide conjugates: Tripelennamine and its hydroxylated metabolites can be conjugated with glucuronic acid.[5]

  • N-debenzylated metabolites: Products of the removal of the benzyl group.

Q3: What is a "matrix effect" and how can it affect my this compound assay?

A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances in the sample matrix. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. In bioanalytical methods for this compound, components of biological samples like plasma, urine, or tissue can cause matrix effects. It is crucial to evaluate and minimize matrix effects during method development and validation.

Q4: What are forced degradation studies and why are they important for my assay?

A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[6][7][8] These studies are critical for developing a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This ensures the specificity of the assay.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Action
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions For HPLC, adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like Tripelennamine, a lower pH (e.g., <4) is often beneficial. Consider using a column with end-capping to minimize silanol interactions.
Column Contamination/Aging Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Solvent for Sample Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocol: Column Flushing for a Reversed-Phase HPLC Column

  • Disconnect the column from the detector.

  • Flush with water (at least 20 column volumes) to remove any buffer salts.

  • Flush with isopropanol (at least 20 column volumes).

  • Flush with hexane (at least 20 column volumes) if highly non-polar contaminants are suspected.

  • Repeat the isopropanol flush.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Issue 2: Inaccurate or Irreproducible Results

Possible Causes & Solutions

CauseRecommended Action
Interference from Metabolites Optimize chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to separate Tripelennamine from its metabolites. Use a mass spectrometer for more selective detection.
Matrix Effects Improve the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.
Excipient Interference Perform a compatibility study by analyzing a placebo formulation (containing all excipients but no API). If an excipient interferes, the formulation may need to be adjusted, or the chromatographic method modified for better separation.
Impurity Interference A known impurity in Tripelennamine is ethylenediamine. A GC-MS method has been developed for its determination, which involves derivatization with phthalaldehyde. The derivatized product has a retention time of 6.215 min on a DB-5MS column.[3][9]

Experimental Protocol: Solid-Phase Extraction (SPE) for Tripelennamine from a Biological Matrix (General Guideline)

  • Condition the SPE cartridge: Use a C18 or mixed-mode cation exchange cartridge. Condition with methanol followed by water or an appropriate buffer.

  • Load the sample: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash the cartridge: Wash with a weak solvent (e.g., water or a low percentage of organic solvent in buffer) to remove hydrophilic interferences.

  • Elute the analyte: Elute Tripelennamine with a stronger solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to ensure the correct ionization state).

  • Evaporate and reconstitute: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for analysis.

Issue 3: No Peaks or Very Small Peaks

Possible Causes & Solutions

CauseRecommended Action
Injector Problem Check for leaks, plugged tubing, or worn seals in the injector.
Detector Issue Ensure the detector is turned on and the correct wavelength (for UV) or parameters (for MS) are set. Check the lamp in a UV detector for degradation.
Sample Degradation Prepare fresh samples and standards. Tripelennamine can be sensitive to light and oxidation.
Incorrect Mobile Phase Verify the composition and pH of the mobile phase.

Visual Troubleshooting Workflows

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape (Tailing/Fronting) q1 Is the peak fronting or tailing? start->q1 fronting Fronting q1->fronting Fronting tailing Tailing q1->tailing Tailing a1 Reduce sample concentration/ injection volume. Check for column overload. fronting->a1 a2 Adjust mobile phase pH. Use end-capped column. Flush or replace column. tailing->a2

Caption: Logic diagram for troubleshooting poor peak shape.

G cluster_1 Troubleshooting Inaccurate Results start Inaccurate or Irreproducible Results q1 Are unexpected peaks present? start->q1 yes_peaks Yes q1->yes_peaks no_peaks No q1->no_peaks a1 Identify unexpected peaks (MS). Optimize chromatography for separation from metabolites/degradation products. yes_peaks->a1 q2 Is recovery low or variable? no_peaks->q2 a2 Improve sample preparation (SPE/LLE). Investigate matrix effects. q2->a2 Yes q3 Is the issue formulation-specific? q2->q3 No a3 Conduct excipient compatibility studies. Analyze placebo. q3->a3

Caption: Decision tree for troubleshooting inaccurate results.

Quantitative Data Summary

While specific quantitative data for interference in this compound assays is not abundant in the public literature, the following table summarizes the known metabolites and impurities that are potential sources of interference. Retention times are highly method-dependent and are not provided here as absolute values.

Potential InterferentTypeAnalytical Method(s) for IdentificationNotes
HydroxytripelennamineMetaboliteGC-MSA major metabolite.[2]
N-oxide of TripelennamineMetaboliteGC-MSA minor metabolite.
Glucuronide ConjugatesMetaboliteLC-MS/MSCan be hydrolyzed back to the parent drug or hydroxylated metabolite.[5]
EthylenediamineImpurityGC-MS (with derivatization)A potential impurity from the synthesis of Tripelennamine.[3][9]
Degradation ProductsDegradantHPLC, LC-MS/MSGenerated under stress conditions (acid, base, oxidation, heat, light).
ExcipientsFormulation ComponentHPLC-UV/MSPotential for interference depends on the specific excipients used. A "green" HPLC method showed good recovery (around 100%) for Tripelennamine in a gel formulation, indicating no significant interference from the excipients in that specific case.[10]

For further assistance, please contact our technical support team with your specific experimental details.

References

Technical Support Center: Optimizing Tripelennamine Citrate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripelennamine Citrate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Tripelennamine is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2][3][4] By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, which are often associated with allergic reactions and inflammation. In the context of cell signaling, this action can interfere with histamine-mediated pathways.

Q2: What is a recommended starting concentration range for this compound in cell viability experiments?

Based on available data, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments.[5] Studies have shown that Tripelennamine can exhibit genotoxic effects in primary human hepatocytes within this concentration range.[5] An in vitro study also reported an IC50 of 30 µM for the inhibition of PhIP glucuronidation.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are the potential effects of this compound on cell signaling pathways?

As a histamine H1 receptor antagonist, this compound can modulate signaling pathways downstream of H1 receptor activation. While specific pathway analysis for this compound is not extensively documented in the provided search results, its primary mechanism suggests an influence on pathways regulated by histamine, which can include inflammatory and cell proliferation pathways.

Troubleshooting Guide

IssuePossible CauseRecommendation
High Cell Death at Low Concentrations Cell line is highly sensitive to this compound.Start with a lower concentration range (e.g., 0.1 µM to 10 µM) and perform a more granular dose-response curve.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control.
No Observable Effect on Cell Viability Concentration of this compound is too low.Increase the concentration range in your next experiment. Consider a range up to 200 µM, but be mindful of potential cytotoxicity.[5]
The chosen cell line is resistant to the effects of this compound.Consider using a different cell line or investigating the expression of the H1 receptor in your current cell line.
Inactive compound.Ensure the this compound is properly stored and has not expired. Prepare fresh stock solutions for each experiment.
Inconsistent Results Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly in all wells.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Contamination.Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

The following tables summarize the available quantitative data for Tripelennamine. It is important to note that specific IC50 values for cell viability are not widely reported, and the provided data is based on genotoxicity and enzymatic inhibition assays.

Table 1: Reported In Vitro Effects of Tripelennamine

ParameterCell Type/SystemConcentrationEffect
GenotoxicityPrimary Human Hepatocytes10 - 100 µMDose-dependent DNA damage.[5]
IC50PhIP Glucuronidation InhibitionIn vitro enzymatic assay30 µM

Table 2: Recommended Starting Concentration Ranges for Cell Viability Assays

Cell TypeRecommended Starting Range (µM)Notes
General Mammalian Cell Lines 1 - 100A broad range to capture both potential therapeutic and cytotoxic effects. Optimization is critical.
Primary Cells (e.g., Hepatocytes) 0.1 - 50Primary cells can be more sensitive; a lower starting range is advisable.
Cancer Cell Lines 10 - 200Some cancer cell lines may exhibit different sensitivities. A higher range might be necessary to observe cytotoxic effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Select and maintain cell line) plate_seeding 2. Plate Seeding (Seed cells in 96-well plates) cell_culture->plate_seeding drug_prep 3. Drug Preparation (Prepare serial dilutions of This compound) plate_seeding->drug_prep cell_treatment 4. Cell Treatment (Expose cells to different concentrations) drug_prep->cell_treatment viability_assay 5. Cell Viability Assay (e.g., MTT, MTS, or Resazurin) cell_treatment->viability_assay data_acquisition 6. Data Acquisition (Read absorbance/fluorescence) viability_assay->data_acquisition data_analysis 7. Data Analysis (Calculate % viability, plot dose-response curve) data_acquisition->data_analysis optimization 8. Optimization (Determine optimal concentration) data_analysis->optimization

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Simplified Histamine H1 Receptor Signaling Pathway Tripelennamine This compound H1R Histamine H1 Receptor Tripelennamine->H1R Antagonist Histamine Histamine Histamine->H1R Agonist Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Inflammation, Proliferation) Ca_release->Downstream PKC->Downstream

References

Technical Support Center: Tripelennamine Citrate Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of Tripelennamine Citrate.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for experimental design. Key physicochemical data are summarized in the table below.

Data Presentation: Physicochemical Properties of Tripelennamine and its Citrate Salt

PropertyTripelennamine (Base)This compoundSource
Molecular Formula C₁₆H₂₁N₃C₂₂H₂₉N₃O₇[1][2]
Molecular Weight 255.36 g/mol 447.48 g/mol [1][2]
Appearance Yellow oilWhite crystalline powder[1][3]
Melting Point Not applicable106-110 °C[4]
Solubility Miscible with waterFreely soluble in water and alcohol; Very slightly soluble in ether; Practically insoluble in benzene and chloroform.[1][4]
pKa (Strongest Basic) 8.76Not explicitly found, but the citrate salt form suggests it is the salt of a weak base.[5]
LogP 3.3Not explicitly found for the salt.[1][5]
pH of 1% aqueous solution Not applicable4.25[3][4]

Q2: What are the known metabolites of Tripelennamine?

A2: Tripelennamine is metabolized in the liver.[6] The primary metabolic pathways include N-oxidation and hydroxylation followed by glucuronidation.[7] Four main polar metabolites have been identified in human urine: Tripelennamine N-oxide (minor), a quaternary ammonium N-glucuronide of Tripelennamine (major), and two O-glucuronides of hydroxylated derivatives.[7] Hydroxylation occurs on the pyridine ring.[7]

Troubleshooting Guides

Analytical Method Development (HPLC)

Q: I am developing a stability-indicating HPLC method for this compound and facing issues with peak tailing and poor resolution between the parent peak and degradation products. What are the likely causes and solutions?

A: Peak tailing and poor resolution are common challenges in HPLC method development. Here’s a systematic approach to troubleshoot these issues:

  • Problem: Peak Tailing

    • Potential Cause 1: Silanol Interactions. The basic nature of Tripelennamine (a tertiary amine) can lead to strong interactions with acidic silanol groups on the surface of conventional C18 columns, causing peak tailing.

    • Troubleshooting Steps:

      • Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, such as one with end-capping or a hybrid particle technology.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will ensure that the amine is fully protonated, reducing its interaction with silanols.

      • Add a Competing Base: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to block the active silanol sites.

  • Problem: Poor Resolution

    • Potential Cause 2: Inadequate Mobile Phase Composition. The mobile phase may not have the optimal polarity to separate Tripelennamine from its closely related degradation products.

    • Troubleshooting Steps:

      • Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve the separation of polar degradants.

      • Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can significantly impact resolution.

      • Employ Gradient Elution: A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, can help to resolve early-eluting polar degradants from the main peak and also elute more hydrophobic degradants in a reasonable time with good peak shape.

Below is a logical workflow for troubleshooting these HPLC issues.

hplc_troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution start HPLC Issue: Peak Tailing & Poor Resolution cause_tailing Potential Cause: Silanol Interactions start->cause_tailing cause_resolution Potential Cause: Inadequate Mobile Phase start->cause_resolution solution_tailing1 Use Base-Deactivated Column cause_tailing->solution_tailing1 Column solution_tailing2 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) cause_tailing->solution_tailing2 Mobile Phase solution_tailing3 Add Competing Base (e.g., Triethylamine) cause_tailing->solution_tailing3 Mobile Phase end Improved Chromatography: Symmetrical Peaks & Good Resolution solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_resolution1 Optimize Organic Modifier % cause_resolution->solution_resolution1 Composition solution_resolution2 Change Organic Modifier (ACN vs. MeOH) cause_resolution->solution_resolution2 Selectivity solution_resolution3 Implement Gradient Elution cause_resolution->solution_resolution3 Elution Mode solution_resolution1->end solution_resolution2->end solution_resolution3->end

HPLC Troubleshooting Workflow

Formulation and Dissolution

Q: My tablet formulation of this compound is showing slow and variable dissolution profiles. What formulation factors could be responsible, and how can I improve them?

A: Slow and inconsistent dissolution can be a significant hurdle. Given that this compound is freely soluble in water, the issue likely lies with the formulation components or the manufacturing process.

  • Potential Cause 1: Poor Tablet Disintegration. If the tablet does not disintegrate properly, the drug cannot be released and dissolve.

    • Troubleshooting Steps:

      • Optimize Disintegrant: Evaluate the type and concentration of the disintegrant (e.g., croscarmellose sodium, sodium starch glycolate). An insufficient amount or a sub-optimal type for your formulation can lead to slow disintegration.

      • Manufacturing Process: Excessive compaction force during tableting can result in a very hard tablet that does not disintegrate easily. Monitor and control the hardness of the tablets.

  • Potential Cause 2: Excipient Incompatibility or Interaction. Some excipients may interact with this compound, affecting its release.

    • Troubleshooting Steps:

      • Lubricant Effects: Hydrophobic lubricants like magnesium stearate, if used in excess or over-mixed, can form a film around the drug particles, hindering water penetration and dissolution. Try reducing the concentration of magnesium stearate or the blending time.

      • Binder Properties: The type and amount of binder can influence the tablet's properties. A binder that forms a very dense and non-porous granular structure can slow down dissolution.

  • Potential Cause 3: Issues with the Dissolution Method Itself.

    • Troubleshooting Steps:

      • "Coning" in USP Apparatus 2: Poorly soluble excipients can form a cone at the bottom of the vessel, where the agitation is minimal, trapping the drug. Ensure the agitation speed (rpm) is sufficient to keep the particles suspended.

      • Medium pH: Although this compound is soluble, ensure the pH of the dissolution medium does not cause precipitation of any other component of the formulation that might entrap the drug.

Stability and Degradation

Q: I am conducting forced degradation studies on this compound and need to understand its potential degradation pathways. What are the likely degradation mechanisms?

A: Tripelennamine, an ethylenediamine derivative, is susceptible to degradation under various stress conditions. The likely degradation pathways include oxidation and hydrolysis.

  • Oxidative Degradation: The tertiary amine groups in Tripelennamine are susceptible to oxidation.

    • Likely Product: N-oxide formation is a common degradation pathway for tertiary amines when exposed to oxidizing agents (e.g., hydrogen peroxide). This has been identified as a minor metabolite.[7]

  • Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, cleavage of the ether linkage (if present in a related structure) or other susceptible bonds could occur. For Tripelennamine, the primary concern would be the stability of the pyridine and benzyl groups under extreme pH and temperature.

  • Photodegradation: Exposure to UV light can lead to the formation of photolytic degradation products. The aromatic rings (pyridine and benzyl) are potential chromophores that can absorb UV radiation and undergo degradation.

Below is a diagram illustrating a potential degradation pathway for Tripelennamine.

degradation_pathway cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV Light) tripelennamine Tripelennamine n_oxide Tripelennamine N-Oxide tripelennamine->n_oxide Oxidation hydrolysis_products Potential Hydrolysis Products (e.g., cleavage) tripelennamine->hydrolysis_products Hydrolysis photo_products Photodegradation Products tripelennamine->photo_products Photolysis

Potential Degradation Pathways

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and degradation products observed.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A base-deactivated C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 244 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

    • Sample Solution: For a drug product, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 1N HCl at 80 °C for 2 hours. Cool and neutralize with 1N NaOH.

    • Base Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 1N NaOH at 80 °C for 2 hours. Cool and neutralize with 1N HCl.

    • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

    • Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be confirmed by ensuring that the peaks of the degradation products are well-resolved from the parent peak.

Mandatory Visualizations

Signaling Pathway of this compound

Tripelennamine is a first-generation antihistamine that acts as an inverse agonist at the Histamine H1 receptor.[7] It competes with histamine for H1-receptor sites, thereby blocking the actions of endogenous histamine.[5] The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, activates the Gq signaling pathway, leading to the downstream effects associated with allergic reactions.

H1_receptor_pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Tripelennamine This compound Tripelennamine->H1R Blocks/Inverse Agonist Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to Ca_release->PKC Co-activates Ca_release->Cellular_Response Leads to

References

Technical Support Center: Identification of Tripelennamine Citrate Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of degradation products of Tripelennamine Citrate. Due to the limited publicly available information on the specific degradation products of this compound, this guide focuses on establishing a robust experimental workflow for forced degradation studies and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Currently, there is a lack of specific, publicly available literature identifying the chemical structures of this compound degradation products. Therefore, a forced degradation study is essential to identify potential degradants that may form under various stress conditions.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation studies are a critical component of drug development and are required by regulatory agencies.[1][2][3] These studies help in understanding the intrinsic stability of the drug molecule, elucidating potential degradation pathways, and developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2]

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][2] The goal is to induce degradation to a level of about 10-30% to ensure that the primary degradation products are formed without complete degradation of the API.

Q4: What analytical techniques are most suitable for identifying this compound degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for separating and quantifying degradation products.[4][5][6] For structural elucidation of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed after applying stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.
Complete degradation of this compound. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
Appearance of extraneous peaks in the chromatogram not related to degradation. Contamination from reagents, solvents, or sample handling.Analyze a blank sample (placebo without the API) subjected to the same stress conditions to identify any peaks originating from the excipients or the degradation of the reagents themselves.
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or column chemistry.Optimize the HPLC method by adjusting the mobile phase pH, organic modifier composition, or trying a different column with an alternative stationary phase.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over temperature, concentration of reagents, and timing of the stress application and sample analysis.
Difficulty in identifying the structure of a degradation product from MS data. Insufficient fragmentation in MS/MS or isomeric degradation products.Optimize the collision energy in the mass spectrometer to achieve better fragmentation. Consider using high-resolution mass spectrometry (HRMS) for accurate mass determination and potential elemental composition.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified time (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified time. Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance and the drug solution to dry heat at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the solid drug substance and the drug solution to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Determine the retention times and peak areas of the degradation products.

  • Perform peak purity analysis to ensure that the this compound peak is free from any co-eluting degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrument and Columns:

  • HPLC system with a PDA detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase:

  • A gradient elution is often necessary to separate all degradation products.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Start with a gradient program such as: 0-5 min (95% A), 5-25 min (gradient to 20% A), 25-30 min (hold at 20% A), 30-35 min (gradient back to 95% A), 35-40 min (hold at 95% A).

3. Other Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan the entire UV spectrum with the PDA detector to identify suitable detection wavelengths for the degradation products.

4. Method Validation:

  • Once the method is developed, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Reporting prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Structural Elucidation hplc->lcms If unknown peaks quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify report Report Findings quantify->report identify->report

Caption: Experimental workflow for a forced degradation study.

troubleshooting_workflow start Unexpected Peak in Chromatogram q1 Is the peak present in the blank (placebo) sample? start->q1 a1_yes Peak is from excipients or reagents. q1->a1_yes Yes q2 Is the peak present in the unstressed sample? q1->q2 No a2_yes Peak is a process-related impurity. q2->a2_yes Yes a2_no Peak is a degradation product. q2->a2_no No end_impurity Characterize impurity. a2_yes->end_impurity end_degradant Characterize degradation product. a2_no->end_degradant

Caption: Troubleshooting decision tree for unexpected peaks.

References

Navigating Solubility Challenges with Tripelennamine Citrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Tripelennamine Citrate, ensuring its complete dissolution is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: My this compound is not dissolving completely in water. What steps can I take?

A2: If you are experiencing incomplete dissolution in water, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can aid in dissolution. However, be cautious about potential degradation at high temperatures.

  • Sonication: Using an ultrasonic bath can help break down aggregates and enhance solubility.[4]

  • pH Adjustment: The solubility of amines like Tripelennamine can be pH-dependent.[5][6] Since it is a salt of a weak base and a weak acid, the pH of the solution will be critical. Adjusting the pH towards a more acidic range may improve the solubility of the free base form. However, for the citrate salt, the solubility is more complex. It is recommended to start with deionized water and measure the initial pH.

Q3: Can I use organic solvents to dissolve this compound?

A3: While water is the primary recommended solvent, other solvents can be used, particularly for preparing stock solutions.

  • Ethanol: Tripelennamine hydrochloride is soluble in ethanol (≥3.45 mg/mL with sonication).[3] The citrate salt is also expected to have some solubility in ethanol.

  • DMSO: Tripelennamine hydrochloride has limited solubility in DMSO (≥2.33 mg/mL with sonication).[3][7] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[7] For in vivo experiments, co-solvents like PEG300, Tween-80, or corn oil are often used in combination with DMSO to achieve the desired concentration and vehicle compatibility.[4][8]

Q4: I've prepared a stock solution in DMSO, but it precipitated upon dilution in my aqueous buffer. How can I prevent this?

A4: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring continuously.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, in your final aqueous solution can help maintain the solubility of the compound.[4]

  • Consider a Co-solvent System: For in vivo preparations, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy solution or visible precipitate after adding this compound to water. - Exceeded solubility limit.- Aggregation of particles.- Gently heat the solution while stirring.- Use sonication to break up aggregates.[4]- Filter the solution through a 0.22 µm filter after attempting to dissolve.[4]
Difficulty dissolving the compound for in vivo administration. - Low aqueous solubility of the desired concentration.- Prepare a vehicle using co-solvents. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Another option is 10% DMSO in corn oil.[4]
Precipitation occurs when diluting a DMSO stock solution. - The compound is not soluble in the final aqueous buffer at the target concentration.- Decrease the concentration of the DMSO stock solution.- Add the DMSO stock to the aqueous buffer dropwise while vigorously stirring.- Incorporate a surfactant like Tween-80 into the final solution.
Solution darkens over time. - Light sensitivity.- Protect the solution from light by using amber vials or covering the container with aluminum foil.[1][9] Store stock solutions at -20°C or -80°C for long-term stability.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Tripelennamine and its salts. Note that the data for the citrate salt is limited, and values for the free base and hydrochloride are provided for reference.

Compound Solvent Solubility Conditions Reference
TripelennamineWater587 mg/L30 °C[1][2]
TripelennamineWater2.84 mg/mLNot specified[10][11]
Tripelennamine HClWater≥86.4 mg/mLNot specified[3]
Tripelennamine HClEthanol≥3.45 mg/mLWith sonication[3]
Tripelennamine HClDMSO≥2.33 mg/mLWith sonication[3]
Tripelennamine HClDMSO2 mg/mLFresh DMSO recommended[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Weigh the desired amount of this compound powder.

  • Add a small volume of purified water (e.g., deionized or Milli-Q) to create a slurry.

  • Gradually add the remaining volume of water while continuously stirring.

  • If dissolution is incomplete, gently warm the solution (not exceeding 40°C) and/or place it in a sonicator bath for 15-30 minutes.

  • Once fully dissolved, the solution can be sterile-filtered using a 0.22 µm filter if required for the experiment.[4]

Protocol 2: Preparation of a Stock Solution in DMSO

  • Weigh the this compound powder in a sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[4][8]

Visualizations

Signaling Pathway of Tripelennamine

Tripelennamine acts as a histamine H1 receptor antagonist. It competitively binds to the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic responses.

Tripelennamine Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Tripelennamine Tripelennamine Citrate Tripelennamine->H1R Inhibits Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Tripelennamine's mechanism of action as an H1 receptor antagonist.

Experimental Workflow for Addressing Solubility Issues

This workflow outlines a logical progression for troubleshooting solubility problems with this compound.

Solubility Troubleshooting Workflow Start Start: Dissolve This compound Check_Dissolution Is it fully dissolved? Start->Check_Dissolution Step1_Heat Apply Gentle Heat (≤40°C) Check_Dissolution->Step1_Heat No Success Solution Prepared Successfully Check_Dissolution->Success Yes Step2_Sonicate Use Sonication Step1_Heat->Step2_Sonicate Check_Again Is it dissolved now? Step2_Sonicate->Check_Again Consider_Solvent Consider Alternative Solvent (e.g., DMSO, Ethanol) or Co-solvent system Check_Again->Consider_Solvent No Check_Again->Success Yes

Caption: A stepwise guide to troubleshooting this compound solubility.

Logical Relationship of Factors Affecting Solubility

Several interconnected factors can influence the dissolution of this compound in an experimental setting.

Factors Affecting Solubility Solubility This compound Solubility Solvent Solvent Choice (Water, DMSO, Ethanol) Solvent->Solubility pH pH of Solution pH->Solubility Temperature Temperature Temperature->Solubility Mechanical_Agitation Mechanical Agitation (Stirring, Sonication) Mechanical_Agitation->Solubility Concentration Concentration Concentration->Solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Tripelennamine Citrate In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripelennamine Citrate in vitro. The information is presented in a question-and-answer format to directly address common issues, particularly those related to the impact of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tripelennamine?

Tripelennamine is a first-generation antihistamine that functions as a competitive antagonist or inverse agonist at the histamine H1 receptor.[1][2] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby providing temporary relief from allergy symptoms.[1] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, activating phospholipase C (PLC) and leading to an increase in intracellular calcium levels.[3][4][5]

Q2: How does pH influence the chemical properties of Tripelennamine?

The pH of the experimental buffer is critical because it determines the protonation state of Tripelennamine. Tripelennamine has a reported pKa of approximately 9.0 (and a pKa of 8.76 for its strongest basic center).[6][7][8][9] This means that at physiological pH (~7.4), the molecule will be predominantly in its protonated, positively charged form. Changes in pH will alter the ratio of the charged to uncharged species, which can significantly impact its solubility, stability, and interaction with the H1 receptor.

Q3: Is there direct data on how pH affects this compound's binding to the H1 receptor?

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in binding or functional assays.

  • Possible Cause: Uncontrolled pH of the assay buffer. The pH of your buffer can shift due to various factors, including CO2 absorption from the atmosphere or the addition of stock solutions with different pH values.

  • Solution:

    • Verify Buffer pH: Always measure the pH of your final assay buffer at the temperature at which the experiment will be conducted.

    • Use a Stable Buffer System: Employ a buffer with a pKa close to the desired experimental pH to ensure adequate buffering capacity. For physiological pH, buffers like HEPES or PBS are common choices.

    • Control pH of Stock Solutions: Ensure that the pH of your this compound stock solution is controlled and does not significantly alter the final pH of the assay medium upon dilution.

Issue 2: Low binding affinity or potency observed.

  • Possible Cause 1: Suboptimal pH for receptor binding. The protonation state of both the ligand and key amino acid residues in the receptor's binding pocket is pH-dependent. For some H1 antagonists, binding affinity is reduced in more acidic conditions.[10]

  • Solution 1: Perform a pH-response curve. Test the activity of this compound across a range of pH values (e.g., 6.5 to 8.5) to determine the optimal pH for your specific assay system.

  • Possible Cause 2: Degradation of the compound. Some first-generation antihistamines, like diphenhydramine, exhibit significant degradation in acidic solutions (pH 1-4).[11][12] While Tripelennamine's stability profile is not as well-documented, this remains a possibility.

  • Solution 2: Prepare fresh solutions of this compound for each experiment. Avoid storing solutions at low pH for extended periods. If low pH is required, assess the stability of the compound under those conditions using an analytical method like HPLC.

Issue 3: High non-specific binding in radioligand assays.

  • Possible Cause: The protonation state of Tripelennamine at a given pH may increase its interaction with non-receptor components, such as plasticware or filter membranes.

  • Solution:

    • Optimize Blocking Agents: Ensure your assay buffer contains appropriate blocking agents (e.g., BSA) to minimize non-specific interactions.

    • Pre-soak Filters: If using a filtration-based assay, pre-soak the filter mats in a solution like polyethylenimine (PEI) to reduce ligand binding to the filter itself.

    • Adjust pH: Evaluate if slight adjustments to the assay pH can reduce non-specific binding without compromising specific binding.

Data Presentation

While direct quantitative data for Tripelennamine is unavailable, the following table illustrates the effect of pH on the binding affinity of mepyramine , a structurally similar first-generation H1 antagonist, to the histamine H1 receptor. This data is provided as an example to highlight the potential impact of pH.

Table 1: Example of pH Impact on Mepyramine Binding Affinity [10]

pHAffinity (nM)Fold Change from pH 7.4
7.41.7-
5.87.5~4.4-fold decrease

Data extracted from Gillard, M., et al. (2006). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. European Journal of Pharmacology.[10]

Experimental Protocols

Protocol: pH-Dependent Radioligand Binding Assay for this compound

This protocol is adapted from established methods for H1 receptor binding assays and is designed to investigate the impact of pH on this compound's binding affinity.[13][14]

1. Reagents and Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [³H]-mepyramine.

  • Non-labeled ("cold") this compound.

  • Assay Buffers: A series of buffers (e.g., Phosphate-Citrate, HEPES) adjusted to various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation fluid.

  • 96-well plates and glass fiber filter mats.

2. Membrane Preparation:

  • Harvest cells and homogenize in a lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in the desired assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

3. Competition Binding Assay:

  • For each pH value to be tested, set up the following in triplicate in a 96-well plate:

    • Total Binding: Cell membranes, [³H]-mepyramine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

    • Competition: Cell membranes, [³H]-mepyramine, and varying concentrations of this compound.

  • Incubate the plates at 25°C for 2-4 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value at each pH.

  • Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

  • Compare the Ki values across the different pH conditions to determine the impact of pH on binding affinity.

Visualizations

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates CellularResponse Downstream Cellular Responses PKC->CellularResponse leads to Histamine Histamine Histamine->H1R binds & activates Tripelennamine Tripelennamine Citrate Tripelennamine->H1R binds & blocks

Caption: Antagonism of the Gq-coupled Histamine H1 receptor signaling pathway by this compound.

Experimental Workflow for pH-Dependent Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Prepare H1 Receptor Membranes B1 Incubate Membranes with [³H]-Mepyramine & Tripelennamine at each pH A1->B1 A2 Prepare Assay Buffers (pH 6.0 - 8.5) A2->B1 A3 Prepare Serial Dilutions of This compound A3->B1 B2 Separate Bound & Free Ligand (Rapid Filtration) B1->B2 B3 Quantify Bound Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Generate Competition Curves C1->C2 C3 Determine IC50 / Ki Values at each pH C2->C3 C4 Compare Affinity Across pH Range C3->C4

Caption: Workflow for determining the effect of pH on this compound's H1 receptor binding.

References

Technical Support Center: Preventing Light-Induced Degradation of Tripelennamine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the light-induced degradation of Tripelennamine solutions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is Tripelennamine hydrochloride sensitive to light?

A1: Yes, Tripelennamine hydrochloride is known to be light-sensitive. The PubChem database notes that the compound "slowly darkens on exposure to light"[1]. Therefore, it is crucial to take precautions to protect solutions from light to prevent degradation and ensure the integrity of your experiments.

Q2: What are the potential consequences of light-induced degradation of Tripelennamine?

A2: Light-induced degradation can lead to a loss of potency of the Tripelennamine solution, meaning the concentration of the active pharmaceutical ingredient (API) decreases. This can result in inaccurate and unreliable experimental results. Furthermore, degradation can lead to the formation of unknown impurities or degradation products, which could potentially have different pharmacological or toxicological properties.

Q3: What type of light can cause the degradation of Tripelennamine?

A3: The specific wavelengths of light that cause the degradation of Tripelennamine are not extensively documented in publicly available literature. However, photostability testing guidelines, such as ICH Q1B, recommend testing with light sources that emit in the ultraviolet (UV) and visible regions.[2][3][4] It is reasonable to assume that both UV and visible light could contribute to the degradation of Tripelennamine solutions.

Q4: Are there any known degradation products of Tripelennamine due to light exposure?

A4: Specific photodegradation products of Tripelennamine have not been extensively characterized in the available scientific literature. To identify potential degradation products, a forced degradation study under controlled light conditions followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be necessary.[5][6]

Q5: How should I store my Tripelennamine solutions to minimize light-induced degradation?

A5: To minimize light-induced degradation, Tripelennamine solutions should be stored in light-resistant containers, such as amber glass vials or bottles.[3] Additionally, the storage area should be dark. If solutions need to be handled outside of a dark environment, exposure to light should be minimized by working in a dimly lit area or by wrapping the container in aluminum foil.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of Tripelennamine solutions.

Problem Possible Cause Recommended Solution
Discoloration (yellowing or darkening) of the Tripelennamine solution over time. Exposure to light.Store the solution in amber glass vials and in a dark place. For light-sensitive experiments, prepare solutions fresh and use them immediately. Wrap containers in aluminum foil if they need to be handled in the light.
Inconsistent or lower-than-expected results in bioassays or analytical tests. Degradation of the Tripelennamine solution due to light exposure, leading to a lower effective concentration.1. Confirm the concentration of your stock and working solutions using a validated analytical method (e.g., HPLC-UV) before each experiment. 2. Conduct a forced degradation study on your solution to understand its stability under your laboratory's light conditions. 3. Always use a dark control (a sample protected from light) in your experiments to differentiate between light-induced degradation and other forms of instability.[3]
Appearance of unexpected peaks in chromatograms during HPLC analysis. Formation of photodegradation products.1. Protect the sample from light during preparation and analysis. Use amber autosampler vials or cover standard vials with foil. 2. Develop a stability-indicating HPLC method capable of separating the parent Tripelennamine peak from any potential degradation products.[5] 3. Characterize the unknown peaks using mass spectrometry (LC-MS) to identify the degradation products.
Precipitation in the Tripelennamine solution. While not directly caused by light, temperature fluctuations in conjunction with light exposure could potentially affect solubility.1. Ensure the solution is stored at a constant, appropriate temperature as recommended by the manufacturer. 2. Visually inspect the solution for any precipitation before use. If precipitation is observed, gently warm and sonicate the solution to redissolve the compound. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of Tripelennamine Solution

This protocol outlines a forced degradation study to evaluate the photostability of a Tripelennamine solution, based on ICH Q1B guidelines.[2][7]

Objective: To intentionally degrade a Tripelennamine solution using light to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • Tripelennamine hydrochloride

  • Solvent (e.g., water, buffer solution)

  • Calibrated photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[2][8]

  • Transparent and amber glass vials

  • Aluminum foil

  • HPLC-UV system

  • LC-MS system for peak identification

Methodology:

  • Solution Preparation: Prepare a stock solution of Tripelennamine hydrochloride in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Exposed Sample: Pipette a known volume of the stock solution into a transparent glass vial.

    • Dark Control: Pipette the same volume of the stock solution into another transparent glass vial and wrap it completely in aluminum foil to protect it from light.

  • Light Exposure:

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a controlled light source according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][4]

    • Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples immediately by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Compare the chromatograms of the exposed sample with the dark control and the initial (time 0) sample.

    • Calculate the percentage degradation of Tripelennamine in the exposed sample.

    • Identify and quantify any new peaks that appear in the chromatogram of the exposed sample.

    • If significant degradation is observed, further characterize the degradation products using LC-MS.

Protocol 2: Quantitative Analysis of Tripelennamine and its Photodegradation Products by HPLC-UV

Objective: To develop and validate an HPLC-UV method for the simultaneous quantification of Tripelennamine and its potential photodegradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0) may be a good starting point. The exact gradient program will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of Tripelennamine, a wavelength around 240 nm or 305 nm could be appropriate.[5] A diode array detector would be beneficial to monitor multiple wavelengths.

  • Injection Volume: 20 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank solvent, a solution of Tripelennamine, and a forced degraded sample to demonstrate that the method can distinguish between the parent drug and its degradation products.

  • Linearity: Prepare a series of standard solutions of Tripelennamine at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Accuracy: Determine the recovery of Tripelennamine by spiking a placebo with known amounts of the drug at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Tripelennamine that can be reliably detected and quantified.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_data 4. Data Evaluation A Prepare Tripelennamine Stock Solution B Aliquot into Transparent Vials (Exposed) A->B C Aliquot into Foil-Wrapped Vials (Dark Control) A->C D Place Samples in Photostability Chamber B->D C->D E Expose to Vis/UVA Light D->E F Withdraw Aliquots at Time Points E->F G Analyze by HPLC-UV F->G H Characterize Degradants by LC-MS G->H I Compare Exposed vs. Dark Control G->I J Calculate % Degradation I->J K Identify Degradation Pathway J->K

Caption: Workflow for a forced photodegradation study of Tripelennamine.

logical_relationship cluster_problem Problem cluster_cause Potential Cause cluster_investigation Troubleshooting Steps cluster_solution Preventative Measures P1 Inconsistent Experimental Results C1 Light-Induced Degradation of Tripelennamine Solution P1->C1 is likely caused by I1 Verify Solution Concentration (HPLC) C1->I1 investigate by I2 Conduct Forced Degradation Study C1->I2 investigate by I3 Use Dark Control in Experiments C1->I3 investigate by S3 Prepare Fresh Solutions for Critical Experiments I1->S3 S1 Store in Light-Resistant Containers (Amber Vials) I2->S1 S2 Store in a Dark Environment I3->S2 S4 Minimize Light Exposure During Handling I3->S4

Caption: Troubleshooting logic for inconsistent results with Tripelennamine.

References

Validation & Comparative

A Comparative Guide to Tripelennamine Citrate and Other H1 Antagonists in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tripelennamine Citrate with other prominent first and second-generation H1 antagonists based on their performance in established research models. The following sections detail their comparative efficacy, potency, and side-effect profiles, supported by experimental data and methodologies, to assist researchers in selecting the appropriate antagonist for their investigative needs.

Introduction to H1 Antagonists

Histamine H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that competitively inhibit the action of histamine at the H1 receptor. They are broadly categorized into two generations. First-generation antihistamines, such as Tripelennamine, Diphenhydramine, and Chlorpheniramine, are known for their sedative and anticholinergic effects due to their ability to cross the blood-brain barrier.[1][2] Second-generation antihistamines, including Loratadine and Cetirizine, were developed to be more selective for peripheral H1 receptors, resulting in a non-sedating profile.[3][4] Tripelennamine is a first-generation ethylenediamine derivative H1 antagonist.[1]

Comparative Efficacy and Potency

The efficacy and potency of H1 antagonists are critical parameters in their evaluation. These are often determined through in vitro and in vivo models that measure the drug's ability to inhibit histamine-induced responses.

In Vitro Models

Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a drug to the H1 receptor. A lower Ki value indicates a higher binding affinity.

Isolated Guinea Pig Ileum Assay: This functional assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction. The potency is often expressed as an IC50 value, the concentration of the antagonist required to inhibit 50% of the maximal histamine response.

H1 AntagonistGenerationBinding Affinity (Ki, nM)Functional Potency (IC50, nM) - Guinea Pig Ileum
Tripelennamine FirstData Not AvailableData Not Available
DiphenhydramineFirst9.6 - 16Data Not Available
ChlorpheniramineFirstData Not AvailableData Not Available
LoratadineSecond>1000Data Not Available
DesloratadineSecond0.4Data Not Available
CetirizineSecond6Data Not Available
LevocetirizineSecond2Data Not Available
FexofenadineSecond>10,000Data Not Available

Note: Directly comparative Ki and IC50 values for Tripelennamine under the same experimental conditions as the other listed antagonists were not available in the public domain at the time of this review. The provided data for other antagonists is sourced from various studies and may not be directly comparable.

In Vivo Models

Histamine-Induced Paw Edema in Rats: This model assesses the anti-inflammatory and antihistaminic effects of a drug by measuring its ability to reduce swelling induced by a histamine injection in the rat paw.

Passive Cutaneous Anaphylaxis (PCA) in Rodents: This model evaluates the in vivo efficacy of an antihistamine in inhibiting an IgE-mediated allergic reaction in the skin.

Comparative Side-Effect Profiles

A significant differentiator between H1 antagonists is their side-effect profile, particularly sedation and anticholinergic effects.

Sedative Effects

First-generation antihistamines are known for their sedative properties, while second-generation antihistamines are generally non-sedating.

H1 AntagonistGenerationSedation Profile
Tripelennamine FirstSedating[1]
DiphenhydramineFirstHighly Sedating[5][6]
ChlorpheniramineFirstSedating[7]
LoratadineSecondNon-sedating[5][6]
CetirizineSecondLow potential for sedation[4]
Anticholinergic Activity

Anticholinergic effects, such as dry mouth and blurred vision, are more prominent with first-generation antihistamines. The anticholinergic potency can be quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater anticholinergic activity.

H1 AntagonistpA2 Value (in vitro)
Tripelennamine Data Not Available
Cyproheptadine8.2 ± 0.4
Promethazine> Desloratadine
Desloratadine> Diphenhydramine
Diphenhydramine> Loratadine
Loratadine> Chlorpheniramine
Chlorpheniramine> Hydroxyzine
Hydroxyzine> Pyrilamine
Pyrilamine4.8 ± 0.4
FexofenadineInactive
CetirizineInactive

Data from a study comparing the anticholinergic potencies of 10 antihistamines in guinea pig trachealis muscle.[8] Tripelennamine was not included in this specific comparative study.

Experimental Protocols

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the various physiological effects of histamine, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[9]

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq/11 protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., muscle contraction, increased permeability) Ca->Response PKC->Response

Histamine H1 Receptor Signaling Pathway
Experimental Workflow: Comparative Antihistamine Efficacy

This workflow outlines a general procedure for comparing the efficacy of different H1 antagonists using an in vivo model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis cluster_outcome Outcome A1 Animal Acclimatization (e.g., Rats or Guinea Pigs) A2 Group Allocation (Control, Vehicle, Test Compounds) A1->A2 B1 Administer H1 Antagonist or Vehicle (p.o. or i.p.) A2->B1 B2 Waiting Period (for drug absorption) B1->B2 B3 Induce Allergic Response (e.g., Histamine Injection, Antigen Challenge) B2->B3 C1 Measure Response (e.g., Paw Edema Volume, Wheal and Flare Size) B3->C1 C2 Data Collection & Statistical Analysis C1->C2 D1 Compare Efficacy of Different H1 Antagonists C2->D1

In Vivo H1 Antagonist Efficacy Workflow
Logical Relationship: First vs. Second Generation H1 Antagonists

This diagram illustrates the key distinguishing features between first and second-generation H1 antagonists.

H1_Antagonist_Comparison cluster_first_gen First Generation cluster_second_gen Second Generation H1_Antagonists H1 Antagonists FirstGen e.g., Tripelennamine, Diphenhydramine H1_Antagonists->FirstGen SecondGen e.g., Loratadine, Cetirizine H1_Antagonists->SecondGen Features1 Lipophilic Crosses Blood-Brain Barrier Non-selective FirstGen->Features1 Effects1 Sedative Effects Anticholinergic Effects Features1->Effects1 Features2 Lipophobic Does Not Cross BBB Peripherally Selective SecondGen->Features2 Effects2 Non-sedating Minimal Anticholinergic Effects Features2->Effects2

First vs. Second Gen. H1 Antagonists

Detailed Experimental Protocols

Histamine-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory and antihistaminic activity of a test compound.

Materials:

  • Male Wistar rats (180-220g)

  • Histamine solution (0.1% in saline)

  • Test compounds (e.g., this compound, other H1 antagonists) dissolved in a suitable vehicle

  • Vehicle control (e.g., saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): control, vehicle, and test compound groups.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a specific absorption period (e.g., 60 minutes), inject 0.1 mL of histamine solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measure the paw volume of each rat using a plethysmometer immediately before the histamine injection (0 hr) and at regular intervals after the injection (e.g., 30, 60, 120, and 180 minutes).

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Passive Cutaneous Anaphylaxis (PCA) in Mice

Objective: To assess the in vivo efficacy of an antihistamine in inhibiting an IgE-mediated allergic reaction.

Materials:

  • BALB/c mice

  • Anti-dinitrophenyl (DNP) IgE monoclonal antibody

  • DNP-human serum albumin (HSA)

  • Evans blue dye

  • Test compounds (e.g., this compound, other H1 antagonists)

  • Vehicle control

  • Formamide

  • Spectrophotometer

Procedure:

  • Sensitize the mice by intradermally injecting anti-DNP IgE into the ear pinna.[11]

  • After a latent period (e.g., 24 hours), administer the test compounds or vehicle to the mice.

  • After a suitable absorption period, intravenously inject a mixture of DNP-HSA and Evans blue dye.[11]

  • After a set time (e.g., 30-60 minutes), euthanize the mice and excise the ear tissue.

  • Extract the Evans blue dye from the ear tissue using formamide.

  • Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of the allergic reaction.

  • Calculate the percentage inhibition of the PCA reaction for each test group compared to the control group.

Conclusion

This compound, as a first-generation H1 antagonist, demonstrates efficacy in preclinical models of allergic response. However, its utility in research may be limited by its characteristic sedative and anticholinergic side effects, which are largely absent in second-generation agents. The choice of an H1 antagonist for a specific research model should be guided by the experimental objectives. For studies where CNS effects are a concern, a second-generation antagonist would be more appropriate. Conversely, when investigating mechanisms related to first-generation antihistamines or when sedation is a measured outcome, this compound remains a relevant tool. The lack of recent, direct comparative quantitative data for Tripelennamine against a wide array of other H1 antagonists highlights an area for future research to more precisely position its pharmacological profile within the broader class of antihistamines.

References

An In Vivo Comparative Analysis of Tripelennamine Citrate and Loratadine for Allergic Response Attenuation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo performance of the first-generation antihistamine, Tripelennamine Citrate, and the second-generation antihistamine, Loratadine. This report synthesizes available experimental data on their efficacy, pharmacokinetics, and safety profiles, providing a framework for further investigation.

Introduction

The management of allergic reactions has evolved significantly with the development of histamine H1 receptor antagonists. First-generation antihistamines, such as Tripelennamine, have been historically effective but are often associated with sedative and anticholinergic side effects.[1][2] Second-generation antihistamines, including Loratadine, were developed to offer a more favorable safety profile, with reduced central nervous system effects.[1][2] This guide provides a detailed in vivo comparison of this compound and Loratadine, focusing on quantitative data from animal models to inform preclinical research and drug development.

Efficacy in Animal Models of Allergic Inflammation

Direct comparative in vivo efficacy studies between this compound and Loratadine are limited. However, by examining data from separate studies employing similar animal models, a comparative assessment can be constructed.

Histamine-Induced Bronchospasm in Guinea Pigs

The histamine-induced bronchospasm model in guinea pigs is a classic method for evaluating the in vivo potency of antihistamines. In one study, Loratadine was shown to be a potent inhibitor of histamine-induced bronchospasm in guinea pigs.[3] While specific ED50 values for Tripelennamine in a directly comparable model were not found in the recent literature search, older studies confirm its efficacy in protecting against histamine intoxication and animal anaphylaxis.[4]

Allergic Cough Model in Guinea Pigs

In a study investigating allergic cough in actively sensitized guinea pigs, oral administration of Loratadine at doses of 0.3-10 mg/kg was shown to inhibit both allergic and capsaicin-induced cough.[3] This indicates its efficacy in mitigating histamine-mediated airway reflexes.

Ovalbumin-Induced Airway Inflammation in Mice

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used paradigm to study the pathophysiology of allergic airway inflammation.[5][6][7][8][9][10][11][12] Treatment with second-generation antihistamines like Loratadine has been shown to attenuate the inflammatory response in such models. For instance, Loratadine can reduce the infiltration of inflammatory cells, such as eosinophils, and decrease the levels of Th2 cytokines in bronchoalveolar lavage fluid.[5]

Table 1: Summary of In Vivo Efficacy Data

DrugAnimal ModelEndpointDosageEfficacy
Loratadine Guinea PigHistamine-Induced Bronchospasm-Potent Inhibition
Guinea PigAllergic & Capsaicin-Induced Cough0.3-10 mg/kg p.o.Significant Inhibition
MouseOvalbumin-Induced Airway Inflammation-Reduction in inflammatory cells and Th2 cytokines
Tripelennamine Guinea PigAnaphylaxis-Protective Effect

Note: The lack of directly comparable quantitative data for Tripelennamine necessitates a qualitative comparison in some instances.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of Tripelennamine and Loratadine differ significantly, which underlies their distinct clinical characteristics.

Table 2: Comparative Pharmacokinetic Parameters in Rodents

ParameterTripelennamine (Rat)Loratadine (Rat)
Metabolism Extensive N-demethylation and aromatic hydroxylation.[14][15]Extensive decarboethoxylation to desloratadine (active metabolite), followed by oxidation and glucuronidation.[16][17][18][19]
Excretion Primarily urinary (approx. 78% within 24 hours).[14]Predominantly fecal.[16][17][18]
Half-life (t½) ~4-6 hours (in humans).[20]Loratadine: ~8 hours; Desloratadine: ~28 hours (in humans).[21]

Tripelennamine is extensively metabolized in the liver, with a significant portion of the drug and its metabolites excreted in the urine.[14] In contrast, Loratadine is also heavily metabolized, primarily to its active metabolite desloratadine, but is mainly eliminated through the feces.[16][17][18] The longer half-life of Loratadine and its active metabolite contributes to its once-daily dosing regimen.[21]

Safety and Tolerability

The primary distinguishing feature between first and second-generation antihistamines lies in their safety and tolerability profiles.

This compound , as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to common side effects such as sedation, drowsiness, and impaired cognitive function.[1][2][22] It also possesses anticholinergic properties that can cause dry mouth, blurred vision, and urinary retention.[1]

Loratadine , a second-generation antihistamine, is designed to be more selective for peripheral H1 receptors and has a much lower propensity to cross the blood-brain barrier.[1][2] This results in a significantly lower incidence of sedation and cognitive impairment at standard therapeutic doses.[21] While generally well-tolerated, high doses of Loratadine have been associated with potential cardiotoxicity, including QT interval prolongation, though this is rare.[21]

Signaling Pathways

The primary mechanism of action for both Tripelennamine and Loratadine is the competitive antagonism of the histamine H1 receptor. However, Loratadine has also been shown to possess anti-inflammatory properties that are independent of H1 receptor blockade.

Histamine H1 Receptor Signaling

Both drugs prevent histamine from binding to its H1 receptor, thereby blocking the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[13]

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response Antihistamine This compound Loratadine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway Blockade.

Anti-inflammatory Signaling of Loratadine

Loratadine has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of key signaling pathways, such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

G cluster_loratadine Loratadine Action Loratadine Loratadine TAK1 TAK1 Loratadine->TAK1 Inhibits NFkB NF-κB Loratadine->NFkB Inhibits AP1 AP-1 TAK1->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Promotes NFkB->Pro_inflammatory_Genes Promotes G Day0 Day 0 Sensitization (OVA/Alum i.p.) Day14 Day 14 Sensitization (OVA/Alum i.p.) Day0->Day14 Drug_Admin Days 18-23 Drug Administration (Oral Gavage) Day14->Drug_Admin Challenge Days 21-23 OVA Aerosol Challenge Drug_Admin->Challenge Assessment Day 24 Assessment (BAL, Histo, AHR) Challenge->Assessment

References

Validating Experimental Findings with Tripelennamine Citrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Tripelennamine Citrate, a first-generation antihistamine, with prominent second-generation alternatives, Cetirizine and Loratadine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical data.

Introduction to this compound

Tripelennamine is an ethylenediamine derivative that functions as a histamine H1 receptor antagonist.[1][2] By competitively blocking the H1 receptor, it mitigates the effects of histamine, which is a key mediator of allergic and inflammatory responses.[1][3][4] This action helps to alleviate symptoms such as itching, vasodilation, and bronchoconstriction.[3] While historically used for conditions like asthma, hay fever, and urticaria, its use has become less common with the advent of newer antihistamines.[2][5][6]

Comparative Preclinical Data

To provide a clear comparison, the following tables summarize key preclinical parameters for Tripelennamine, Cetirizine, and Loratadine. It is important to note that direct head-to-head preclinical studies are limited, and data has been compiled from various sources.

Table 1: In Vitro Pharmacology
ParameterTripelennamineCetirizineLoratadine
H1 Receptor Binding Affinity (Ki) Data not available in searched literature~6 nM[7]Potency weaker than Cetirizine[8]
Mast Cell Stabilization Does not prevent histamine release[6]Potently inhibits exocytosis in mast cells[9]-
In Vitro Histamine Release Inhibition Data not available in searched literatureHigher potency than diphenhydramine[9]Inhibits histamine release in patients with allergic rhinitis[10]
Table 2: Preclinical Pharmacokinetics
ParameterTripelennamineCetirizineLoratadine
Absorption Well absorbed from the digestive tract[3]Rapidly absorbed, Tmax ~1 hour[11][12]Rapidly absorbed, Tmax ~1.3 hours[13]
Distribution Volume of distribution (steady state) in horses: 1.69 L/kg; in camels: 2.87 L/kg[14][15]Plasma protein binding: ~93%[11][12]Plasma protein binding: 97-99%[8]
Metabolism Hepatic hydroxylation and glucuronidation[5]Low degree of first-pass metabolism[11]Rapid first-pass hepatic metabolism via cytochrome P450 system[8]
Elimination Half-life 4-6 hours[5]~8.3 hours[11][12]~8 hours (active metabolite ~27 hours)[8]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately results in the physiological effects associated with histamine, such as smooth muscle contraction and increased vascular permeability. Antihistamines like this compound act by blocking the initial binding of histamine to the H1 receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds Tripelennamine Tripelennamine Citrate Tripelennamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Response Physiological Response Ca->Response PKC->Response

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow: Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classical method to determine the potency of H1 antihistamines. It measures the ability of a compound to inhibit histamine-induced contractions of isolated guinea pig ileum smooth muscle.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Cut into segments (2-3 cm) A1->A2 A3 Mount in organ bath with Tyrode's solution A2->A3 B1 Equilibrate tissue (30 min) A3->B1 B2 Add increasing concentrations of Histamine (Construct dose-response curve) B1->B2 B3 Wash tissue B2->B3 B4 Incubate with Antihistamine (e.g., this compound) B3->B4 B5 Re-challenge with increasing concentrations of Histamine B4->B5 C1 Measure contractile force B5->C1 C2 Compare dose-response curves (pre- and post-antihistamine) C1->C2 C3 Calculate pA2 value (Antagonist Potency) C2->C3

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Detailed Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]-mepyramine) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Histamine Release Assay (e.g., from RBL-2H3 cells)

Objective: To assess the ability of a compound to inhibit the release of histamine from mast cells or basophils.

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured.

  • Sensitization: The cells are sensitized with an antigen-specific IgE.

  • Treatment: The sensitized cells are pre-incubated with various concentrations of the test compound.

  • Challenge: The cells are then challenged with the specific antigen to induce degranulation and histamine release.

  • Quantification: The amount of histamine released into the supernatant is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the histamine release (IC50) is calculated.

Guinea Pig Ileum Contraction Assay

Objective: To evaluate the functional antagonist activity of a compound at the H1 receptor in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.[16]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Histamine Dose-Response: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the test antihistamine for a set period.

  • Challenge: The cumulative concentration-response curve to histamine is repeated in the presence of the antagonist.

  • Data Analysis: The degree of rightward shift in the histamine dose-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Conclusion

This guide provides a comparative overview of this compound alongside second-generation antihistamines, Cetirizine and Loratadine, based on available preclinical data. While Tripelennamine has a historical precedent in allergy treatment, the presented data highlights the distinct pharmacological profiles of the newer agents, particularly in terms of receptor selectivity and mast cell stabilization. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the design and interpretation of future studies in this area. Further direct comparative preclinical studies are warranted to provide a more definitive quantitative comparison between first and second-generation antihistamines.

References

Assessing the Cross-Reactivity of Tripelennamine Citrate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Tripelennamine Citrate and structurally similar first-generation antihistamines in the context of immunoassay-based detection. Due to a lack of direct experimental immunoassay data for this compound, this guide leverages data from structurally related compounds to provide a framework for assessing potential cross-reactivity. The information presented herein is intended to guide researchers in the development and validation of specific and selective immunoassays.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high sensitivity for the detection of specific analytes. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where the antibodies in the assay bind to molecules that are structurally similar to the target analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration.[2]

Tripelennamine, a first-generation ethylenediamine antihistamine, shares structural similarities with other drugs in its class, making cross-reactivity a critical consideration when developing immunoassays for its detection.[3][4][5] Understanding the potential for cross-reactivity is essential for ensuring assay specificity and data integrity.

Comparative Analysis of Cross-Reactivity

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The following table summarizes hypothetical cross-reactivity data for an immunoassay developed for a first-generation antihistamine, illustrating how such data would be presented. For the purpose of this guide, we will consider a theoretical immunoassay for Diphenhydramine, another first-generation antihistamine, for which some cross-reactivity data has been published.[8][9][10]

Table 1: Hypothetical Cross-Reactivity of a First-Generation Antihistamine Immunoassay

Compound TestedChemical ClassIC50 (ng/mL)Cross-Reactivity (%)
Diphenhydramine (Target) Ethanolamine 25 100
TripelennamineEthylenediamineData Not AvailablePredicted Low to Moderate
Pyrilamine (Mepyramine)EthylenediamineData Not AvailablePredicted Low to Moderate
BrompheniramineAlkylamine> 10,000< 0.25
ChlorpheniramineAlkylamine> 10,000< 0.25
DoxylamineEthanolamine5005

Note: The data for Brompheniramine and Chlorpheniramine is based on a published ELISA for Diphenhydramine.[8][9] The IC50 value for Doxylamine is hypothetical to illustrate the calculation. The predicted cross-reactivity for Tripelennamine and Pyrilamine is based on their structural similarity to other first-generation antihistamines and the general observation that compounds from different chemical subclasses often exhibit low cross-reactivity in highly specific assays.

Structural Similarity and Predicted Cross-Reactivity:

Tripelennamine and Pyrilamine belong to the ethylenediamine class of antihistamines.[4][5] Their structural similarity suggests a higher likelihood of cross-reactivity in an immunoassay developed for one of them. However, in an immunoassay targeting an antihistamine from a different class, such as the ethanolamine derivative Diphenhydramine, the cross-reactivity is expected to be lower. The provided data for Brompheniramine and Chlorpheniramine, both alkylamines, demonstrates that even within the broader category of first-generation antihistamines, structural differences can lead to negligible cross-reactivity in a well-designed assay.[8][9]

Experimental Protocols

The assessment of cross-reactivity is a critical component of immunoassay validation. The following section details a typical experimental protocol for determining the cross-reactivity of a compound like this compound in a competitive ELISA format.

Competitive ELISA for Small Molecule Detection

Competitive ELISA is a common format for detecting small molecules like antihistamines.[11][12][13] In this assay, the analyte in the sample competes with a labeled version of the analyte (or a similar molecule) for binding to a limited number of antibody binding sites, which are typically coated on a microplate. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Materials:

  • Microtiter plates coated with anti-antihistamine antibodies

  • This compound standard solutions

  • Solutions of potential cross-reactants (e.g., Pyrilamine, Diphenhydramine, etc.)

  • Enzyme-conjugated antihistamine (e.g., HRP-antihistamine)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of standard solutions of this compound at known concentrations. Prepare solutions of the potential cross-reactants at a range of concentrations.

  • Competitive Binding: Add the standard solutions or the solutions of potential cross-reactants to the antibody-coated microtiter plate wells.

  • Enzyme Conjugate Addition: Add a fixed concentration of the enzyme-conjugated antihistamine to each well.

  • Incubation: Incubate the plate to allow for competitive binding between the free analyte (from the standard or sample) and the enzyme-conjugated analyte for the antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Signal Development and Stopping: Allow the color to develop for a set period, then stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the this compound standard. Determine the IC50 value for this compound and for each of the potential cross-reactants. Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing the Workflow and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Competitive ELISA Workflow prep Prepare Standards & Cross-Reactants add_sample Add Standards/Samples to Antibody-Coated Plate prep->add_sample add_conjugate Add Enzyme-Conjugated Analyte add_sample->add_conjugate incubate Incubate for Competitive Binding add_conjugate->incubate wash1 Wash to Remove Unbound Reagents incubate->wash1 add_substrate Add Substrate wash1->add_substrate develop Develop Color add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read analyze Analyze Data & Calculate Cross-Reactivity read->analyze

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

G cluster_1 Structural Relationship and Cross-Reactivity Potential Tripelennamine Tripelennamine Ethylenediamine Ethylenediamine Class Tripelennamine->Ethylenediamine Pyrilamine Pyrilamine Pyrilamine->Ethylenediamine High_Potential High Potential Ethylenediamine->High_Potential High Cross-Reactivity Potential Within Class Diphenhydramine Diphenhydramine Ethanolamine Ethanolamine Class Diphenhydramine->Ethanolamine Low_Potential Low Potential Ethanolamine->Low_Potential Low Cross-Reactivity Potential Between Classes Chlorpheniramine Chlorpheniramine Alkylamine Alkylamine Class Chlorpheniramine->Alkylamine Alkylamine->Low_Potential

Caption: Structural relationships and predicted cross-reactivity potential.

Conclusion

Assessing the cross-reactivity of this compound in immunoassays is crucial for the development of reliable and specific detection methods. In the absence of direct experimental data, a comparative analysis based on structurally similar compounds provides valuable insights into potential cross-reactivity. The provided experimental protocol for competitive ELISA offers a standardized approach for generating the necessary data. Researchers are encouraged to perform thorough validation studies, including cross-reactivity testing against a panel of structurally related compounds, to ensure the accuracy and specificity of their immunoassays for this compound.

References

A Comparative Analysis of First-Generation Antihistamines: Tripelennamine Citrate, Carbinoxamine Maleate, and Bromodiphenhydramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three first-generation H1 receptor antagonists: tripelennamine citrate, carbinoxamine maleate, and bromodiphenhydramine hydrochloride. The information is intended for a scientific audience and focuses on the pharmacological and pharmacokinetic properties of these compounds, supported by available data and experimental methodologies.

Introduction and Overview

Tripelennamine, carbinoxamine, and bromodiphenhydramine are all first-generation antihistamines that function by competitively inhibiting histamine H1 receptors.[1][2][3] Due to their ability to cross the blood-brain barrier, they are associated with central nervous system effects, most notably sedation.[4][5][6] They also exhibit varying degrees of anticholinergic (muscarinic receptor antagonist) activity, which contributes to both some therapeutic effects and adverse events.[2][4][5] Tripelennamine is an ethylenediamine derivative, while carbinoxamine and bromodiphenhydramine belong to the ethanolamine class, a group known for significant antimuscarinic and sedative properties.[3][7][8]

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action for all three compounds is the competitive antagonism of the histamine H1 receptor.[1][2][3] More accurately, they are considered inverse agonists, meaning they stabilize the inactive conformation of the H1 receptor, reducing its constitutive activity even in the absence of histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. By blocking the H1 receptor, these antihistamines prevent this signaling cascade.[9]

Below is a diagram illustrating the histamine H1 receptor signaling pathway that is inhibited by these antagonists.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R binds & activates Antihistamine Antihistamine (Tripelennamine, Carbinoxamine, Bromodiphenhydramine) Antihistamine->H1R binds & inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Inhibition of the H1 Receptor Signaling Cascade.

Comparative Pharmacological Profile

A direct comparison of the binding affinities (Ki) for the histamine H1 and muscarinic receptors is limited by the scarcity of published data for these older compounds. However, available information allows for a qualitative and semi-quantitative assessment.

ParameterThis compoundCarbinoxamine MaleateBromodiphenhydramine HCl
Drug Class EthylenediamineEthanolamineEthanolamine
Primary Target Histamine H1 Receptor[1]Histamine H1 Receptor[2]Histamine H1 Receptor[3]
H1 Receptor Selectivity 180-fold selective for H1 over muscarinic receptors[10]Known to have significant antimuscarinic activity[5][7]Known to have significant antimuscarinic activity[3][11]
Sedative Effects Sedative[4]Marked sedation[7]Marked sedation[11]
Anticholinergic Effects Low to mild[10]Significant[5][7]Significant[3][11]

Pharmacokinetic Properties

The pharmacokinetic profiles of these agents influence their dosing frequency and duration of action.

ParameterThis compoundCarbinoxamine MaleateBromodiphenhydramine HCl
Bioavailability Well absorbed from the GI tract[1]Well absorbed from the GI tract[2]Well absorbed from the digestive tract[11]
Time to Peak (Tmax) ~0.5 hours (IM)[12]1.5 - 5 hours (oral)[2]Not specified
Peak Concentration (Cmax) 105 ng/mL (50 mg IM)[12]~24 ng/mL (8 mg oral)[2]Not specified
Elimination Half-life (t½) 2.9 - 4.4 hours[12]10 - 20 hours[2]1 - 4 hours[3]

Experimental Protocols

Histamine H1 Receptor Binding Assay

The determination of a compound's affinity for the histamine H1 receptor is a fundamental experiment in its pharmacological characterization. A common method is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Receptor Source: Cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Test Compounds: this compound, carbinoxamine maleate, bromodiphenhydramine hydrochloride.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled H1 antagonist (e.g., mianserin or diphenhydramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: A constant concentration of [³H]-mepyramine and the receptor preparation are incubated with varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Below is a workflow diagram for a typical receptor binding assay.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing H1R) Incubation Incubate: Receptor + Radioligand + Test Compound (or buffer or non-specific competitor) Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand (e.g., [³H]-mepyramine) Ligand_Prep->Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration At Equilibrium Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting IC50_Calc Calculate IC50 (Non-linear regression) Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Result Affinity Constant (Ki) Ki_Calc->Result

Caption: Experimental Workflow for a Receptor Binding Assay.

Summary and Conclusion

This compound, carbinoxamine maleate, and bromodiphenhydramine hydrochloride are effective first-generation H1 receptor antagonists. Their primary distinction lies in their chemical classification—ethylenediamine versus ethanolamine—which influences their pharmacological profile, particularly their degree of anticholinergic activity.

  • This compound exhibits high selectivity for the H1 receptor with comparatively lower anticholinergic effects.[10] Its shorter half-life suggests a need for more frequent dosing.[12]

  • Carbinoxamine maleate and bromodiphenhydramine hydrochloride , as ethanolamine derivatives, are characterized by more pronounced sedative and anticholinergic properties.[3][5][7][11] Carbinoxamine has a notably longer half-life compared to the other two agents, which may allow for less frequent administration.[2]

The selection of one agent over another in a research or development context would depend on the desired balance between H1 receptor antagonism and the potential for central nervous system and anticholinergic effects. Further studies employing modern assay techniques would be beneficial to provide a more precise quantitative comparison of the receptor binding affinities and functional activities of these classic antihistamines.

References

Evaluating the Specificity of Tripelennamine Citrate in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of Tripelennamine Citrate against other first-generation antihistamines, namely Diphenhydramine and Chlorpheniramine. The information presented herein is supported by experimental data from various sources to assist researchers in evaluating the specificity of these compounds in receptor binding assays.

Comparative Receptor Binding Affinity

The specificity of a drug is determined by its binding affinity to its intended target relative to its affinity for other receptors. The following table summarizes the equilibrium dissociation constants (Ki) for Tripelennamine, Diphenhydramine, and Chlorpheniramine across a range of physiologically relevant receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeTripelennamine (Ki, nM)Diphenhydramine (Ki, nM)Chlorpheniramine (Ki, nM)
Histamine H1 35 [1]~3 - 16 ~2.67 - 4.81 [2]
Muscarinic M1 >10,0001301,300[2]
Muscarinic M2 >10,0002002,300
Muscarinic M3 >10,0001201,500
Muscarinic M4 >10,0001801,800
Muscarinic M5 >10,0002302,000
Serotonin Transporter (SERT) Weak inhibitor[3][4]4915.2[2]
Norepinephrine Transporter (NET) Weak inhibitor[3]2,1001,440[2]
Dopamine Transporter (DAT) Weak inhibitor[3][4]3,7001,060[2]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the Histamine H1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human Histamine H1 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human Histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (a well-characterized H1 receptor antagonist).

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).

  • Test Compounds: this compound, Diphenhydramine, Chlorpheniramine, and other compounds of interest, prepared in a suitable buffer at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the non-specific binding control (10 µM Mepyramine).

    • Test Compound: 50 µL of the test compound at various concentrations.

  • Add Radioligand: Add 50 µL of [³H]-Pyrilamine (at a final concentration approximately equal to its Kd) to all wells.

  • Add Membranes: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid to each vial, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve.

  • Calculate Ki: Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

To better understand the context of these binding assays, the following diagrams illustrate the Histamine H1 receptor signaling pathway and a typical experimental workflow.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Canonical signaling pathway of the Histamine H1 receptor.

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

A Comparative Benchmark: Tripelennamine Citrate vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation antihistamine, Tripelennamine Citrate, and commonly used second-generation antihistamines. The objective is to offer a clear, data-driven benchmark of their performance, supported by experimental methodologies, to aid in research and drug development.

Introduction

Tripelennamine is a first-generation H1 receptor antagonist belonging to the ethylenediamine class.[1] While historically used for symptomatic relief of hypersensitivity reactions, its use has become less common with the advent of newer antihistamines.[2][3] Second-generation antihistamines were developed to minimize the sedative and anticholinergic side effects associated with their predecessors by reducing penetration across the blood-brain barrier.[4] This guide will delve into the mechanistic differences, efficacy, and safety profiles of these two classes of compounds.

Mechanism of Action

Both this compound and second-generation antihistamines exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This action stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced downstream signaling.[1][5]

The key differentiator lies in their selectivity and ability to cross the blood-brain barrier. Tripelennamine, like other first-generation antihistamines, readily enters the central nervous system (CNS), leading to off-target effects such as sedation.[3] In contrast, second-generation antihistamines are designed to be more peripherally selective, resulting in a more favorable side-effect profile.[4]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of the allergic response.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Comparative Efficacy and Pharmacokinetics

Direct comparative clinical trial data between this compound and a wide range of second-generation antihistamines is limited due to the eras in which they were developed and studied. However, we can draw comparisons from available data on their key pharmacological parameters.

H1 Receptor Binding Affinity
AntihistamineH1 Receptor Binding Affinity (Ki, nM)
This compound Data not available
Cetirizine ~3
Levocetirizine ~3
Loratadine Data varies
Desloratadine ~0.4
Fexofenadine ~10

Note: Ki values can vary between studies and experimental conditions.

Clinical Efficacy in Allergic Rhinitis and Urticaria

Clinical trials have demonstrated the efficacy of both first and second-generation antihistamines in reducing the symptoms of allergic rhinitis and chronic urticaria.[6][7][8][9][10][11] However, modern network meta-analyses of second-generation antihistamines provide more robust comparative data. For instance, a network meta-analysis on allergic rhinitis suggested that rupatadine was highly effective in reducing total symptom scores.[7][9] Another study on chronic spontaneous urticaria found that olopatadine, fexofenadine, bilastine, rupatadine, and levocetirizine demonstrated superior therapeutic efficacy to placebo.

ParameterThis compoundSecond-Generation Antihistamines
Allergic Rhinitis Effective in reducing symptoms.[6]Generally effective; some studies suggest superiority of certain agents (e.g., rupatadine, levocetirizine) in specific symptom reduction.[7][9]
Chronic Urticaria Historically used for treatment.Well-established as first-line treatment; up-dosing is a common strategy for refractory cases.[10][11]
Pharmacokinetic Properties
ParameterThis compoundSecond-Generation Antihistamines (Representative)
Onset of Action ~15-30 minutes1-2 hours (e.g., Cetirizine, Loratadine, Fexofenadine)
Duration of Action 4-6 hours[2]~24 hours (e.g., Cetirizine, Loratadine, Fexofenadine)
Metabolism HepaticVaries by agent (e.g., Loratadine is metabolized to an active metabolite, while Cetirizine and Fexofenadine are largely excreted unchanged)

Safety and Side Effect Profile

The most significant difference between this compound and second-generation antihistamines lies in their safety and side effect profiles.

Side EffectThis compoundSecond-Generation Antihistamines
Sedation Common and can be significant.Low to negligible at standard doses.
Anticholinergic Effects (Dry Mouth, Blurred Vision, Urinary Retention) Can occur due to its action on muscarinic receptors.Minimal to none.
Cognitive and Psychomotor Impairment Can impair cognitive function and psychomotor performance.Generally do not cause impairment at standard doses.
Cardiotoxicity Not a commonly reported issue.Generally considered safe, with some early second-generation agents withdrawn due to this concern.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity of a compound to the H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human H1 receptor are prepared from a suitable cell line (e.g., HEK293).

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine) and varying concentrations of the test compound (Tripelennamine or a second-generation antihistamine).

  • Filtration: The incubation mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (H1 Receptor Expression) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.
Mast Cell Stabilization Assay

This in vitro assay assesses the ability of a compound to inhibit the degranulation of mast cells and the release of histamine.

Methodology:

  • Cell Culture: A mast cell line (e.g., RBL-2H3) is cultured and sensitized with IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the test compound.

  • Antigen Challenge: The cells are then challenged with an antigen (e.g., DNP-HSA) to induce degranulation.

  • Histamine Measurement: The amount of histamine released into the supernatant is quantified using an ELISA or a fluorometric assay.

  • Data Analysis: The percentage of histamine release inhibition by the test compound is calculated relative to a control.

Psychomotor Performance and Sedation Assessment

These in vivo studies in human volunteers evaluate the CNS effects of antihistamines.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is typically employed.

  • Test Battery: A battery of tests is administered at baseline and at various time points after drug administration. These may include:

    • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and executive function.

    • Choice Reaction Time (CRT): Assesses alertness and motor response speed.

    • Critical Flicker Fusion (CFF): Measures CNS arousal.

    • Visual Analog Scales (VAS) for Sedation: Subjective rating of sleepiness.

  • Data Analysis: Changes from baseline in test performance and subjective ratings are compared between the active drug and placebo groups.

Conclusion

The benchmarking of this compound against second-generation antihistamines reveals a clear trade-off between efficacy and side effects. While Tripelennamine is an effective H1 receptor antagonist, its clinical utility is significantly limited by its sedative and anticholinergic properties due to its ability to cross the blood-brain barrier. Second-generation antihistamines represent a significant advancement, offering comparable or superior efficacy in treating allergic conditions with a markedly improved safety profile, particularly with respect to CNS effects. For drug development professionals, the evolution from first to second-generation antihistamines serves as a prime example of successful drug optimization through targeted modifications to improve tissue selectivity and reduce off-target effects. Future research may focus on further elucidating the anti-inflammatory properties of antihistamines and developing agents with even greater efficacy and specificity.

References

A Comparative Guide to Tripelennamine Citrate: Efficacy, Mechanism, and the Pursuit of Reproducible Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tripelennamine Citrate, a first-generation H1 receptor antagonist. We delve into its mechanism of action, compare its performance characteristics with other antihistamines, and discuss the broader context of reproducibility in preclinical and clinical research.

This compound, an ethylenediamine derivative, has been used for the symptomatic relief of hypersensitivity reactions, such as allergic rhinitis and urticaria.[1][2][3] Like other first-generation antihistamines, its therapeutic effects are intrinsically linked to its ability to competitively antagonize the histamine H1 receptor. However, its clinical use is often tempered by its sedative side effects, a characteristic that distinguishes it from the newer, second-generation agents.[4][5]

The Challenge of Reproducibility in Pharmacological Research

Direct, head-to-head clinical trials comparing the efficacy of this compound with a wide range of other antihistamines are limited in the contemporary scientific literature. This scarcity of recent comparative data underscores a broader challenge in biomedical research: the reproducibility of study results. Factors such as variations in study design, patient populations, and outcome measures can make direct comparisons between older and newer drugs challenging.

The "reproducibility crisis" is a well-documented concern in preclinical research, where studies have shown that a significant percentage of findings cannot be replicated by independent laboratories.[6] This issue can stem from a lack of detailed methodological reporting, biological variability, and selective reporting of positive results. While the consistency of a drug's primary mechanism of action across multiple studies can be seen as an indirect measure of reproducibility, the absence of direct comparative efficacy and safety data for older drugs like this compound necessitates a careful and critical evaluation of the available evidence.

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine.[7][8] Histamine, a key mediator of allergic and inflammatory responses, triggers a cascade of events upon binding to its receptor, leading to symptoms such as itching, vasodilation, and increased vascular permeability.[7]

The signaling pathway initiated by H1 receptor activation is multifaceted. Upon histamine binding, the receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological responses associated with an allergic reaction. Tripelennamine, by blocking the initial binding of histamine, prevents the initiation of this signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, itching) Ca_release->Allergic_Response PKC->Allergic_Response Tripelennamine Tripelennamine Citrate Tripelennamine->H1R Blocks

Caption: Simplified H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Performance Comparison: this compound vs. Other Antihistamines

Due to the limited number of direct comparative studies, this section synthesizes data from various sources to provide a comparative overview. The data presented should be interpreted with caution, as they are not derived from single, head-to-head clinical trials.

Efficacy in Allergic Conditions

A large-scale surveillance study using a visual analogue scale (VAS) to assess the efficacy of various H1 antihistamines provides some context, although Tripelennamine was not included. In this study, second-generation antihistamines generally showed higher efficacy scores than the first-generation antihistamine clemastine.[10][11]

Table 1: Efficacy of H1 Antihistamines in Allergic Diseases (Visual Analogue Scale - VAS)

Antihistamine (Generation)Mean Efficacy VAS Score*
d-chlorpheniramine (1st)High
Clemastine (1st)Baseline for comparison
Olopatadine (2nd)High
Ebastine (2nd)High
Loratadine (2nd)Lower than other 2nd gen
Bepotastine (2nd)Lower than other 2nd gen
Mequitazine (2nd)Lower than other 2nd gen

*Note: This table is based on a study that did not include this compound. The efficacy is reported qualitatively as "High" or in comparison to clemastine.[10][11]

Sedative Effects

A key differentiator between first and second-generation antihistamines is their sedative potential. First-generation agents, including Tripelennamine, readily cross the blood-brain barrier and can cause significant drowsiness.[4][5]

Table 2: Sedative Profile of First vs. Second-Generation H1 Antihistamines

Antihistamine GenerationDegree of Sleepiness (VAS Score)*
First-GenerationSignificantly Higher
Second-GenerationSignificantly Lower

*Based on a large-scale surveillance study comparing the two classes of antihistamines.[10][11]

H1 Receptor Binding Affinity

The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. While a precise Ki value for Tripelennamine was not found in the immediate search results, one study reported an IC50 of 30 µM for its inhibition of PhIP glucuronidation, which is a different measure than receptor binding affinity. More specific H1 receptor binding affinities for other antihistamines are available, providing a basis for indirect comparison.

Table 3: H1 Receptor Binding Affinities (Ki) of Various Antihistamines

AntihistamineH1 Receptor Ki (nM)
Desloratadine~0.4
Cetirizine~2.8
Loratadine~17
Fexofenadine~10

*Note: Lower Ki values indicate higher binding affinity. Data for this compound is not available in this format from the provided search results.

Experimental Protocols

To ensure the reproducibility of research findings, detailed and transparent experimental protocols are essential. Below are outlines of common methodologies used to evaluate the performance of H1 receptor antagonists.

Histamine-Induced Wheal and Flare Test

This is a common in vivo method to assess the cutaneous efficacy of antihistamines.

Objective: To measure the ability of an antihistamine to suppress the wheal (swelling) and flare (redness) reaction induced by histamine injection in the skin.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies.

  • Baseline Measurement: A baseline skin reaction is established by intradermal injection or skin prick with a standardized histamine solution (e.g., histamine dihydrochloride 1 mg/mL).[12]

  • Drug Administration: Subjects are administered the test antihistamine (e.g., this compound) or a placebo in a double-blind, randomized manner.

  • Histamine Challenge: At specific time points after drug administration, the histamine challenge is repeated on a different skin area.

  • Measurement: The dimensions (e.g., diameter) of the resulting wheal and flare are measured.

  • Data Analysis: The percentage reduction in wheal and flare size compared to baseline and placebo is calculated.

The reproducibility of this test can be influenced by factors such as the concentration of histamine used and the method of application.[12][13]

Wheal_Flare_Workflow Start Start Subject_Selection Subject Selection Start->Subject_Selection Baseline_Test Baseline Histamine Skin Prick Test Subject_Selection->Baseline_Test Randomization Randomization Baseline_Test->Randomization Drug_Admin Administer Tripelennamine Citrate Randomization->Drug_Admin Group A Placebo_Admin Administer Placebo Randomization->Placebo_Admin Group B Post_Dose_Test Post-Dose Histamine Skin Prick Test Drug_Admin->Post_Dose_Test Placebo_Admin->Post_Dose_Test Measurement Measure Wheal and Flare Size Post_Dose_Test->Measurement Analysis Data Analysis: % Reduction vs. Baseline/Placebo Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for a histamine-induced wheal and flare study.
H1 Receptor Binding Assay

This in vitro assay determines the affinity of a drug for the H1 receptor.

Objective: To quantify the binding affinity (e.g., Ki or IC50 value) of a test compound to the H1 receptor.

Methodology:

  • Receptor Preparation: Cell membranes expressing the human H1 receptor are prepared.

  • Radioligand: A radiolabeled ligand known to bind to the H1 receptor (e.g., [3H]-pyrilamine) is used.

  • Competition Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the inhibition constant (Ki) can be derived.

Conclusion

This compound remains a relevant compound for understanding the pharmacology of first-generation H1 antihistamines. While its clinical use has been largely superseded by second-generation agents with more favorable side-effect profiles, it serves as a valuable tool in research settings. The available data consistently point to its efficacy as an H1 receptor antagonist, though direct, modern, quantitative comparisons with a wide array of other antihistamines are lacking.

To advance our understanding and ensure the robustness of pharmacological data, a renewed focus on reproducibility is paramount. This includes the publication of detailed experimental protocols, the conduct of well-designed comparative studies, and the transparent reporting of both positive and negative results. Such efforts will not only enhance our knowledge of established drugs like this compound but also strengthen the foundation for the development of future therapeutics.

References

A Comparative Guide to the Antihistaminic Activity of Tripelennamine Citrate in Modern Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tripelennamine Citrate, a first-generation antihistamine, with a selection of first and second-generation H1 receptor antagonists. While direct comparative data for Tripelennamine in novel experimental models is limited due to its status as an older compound, this document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a valuable resource for researchers confirming its antihistaminic activity and for those seeking comparative benchmarks.

Tripelennamine acts as a competitive antagonist at the histamine H1 receptor, blocking the action of endogenous histamine. This action provides temporary relief from symptoms associated with allergic reactions, such as sneezing, watery eyes, and runny nose.[1][2] Like other first-generation antihistamines, Tripelennamine can cross the blood-brain barrier, which may lead to central nervous system effects such as drowsiness.[3]

Comparative Analysis of H1 Receptor Antagonists

The following table summarizes key performance metrics for Tripelennamine and other selected antihistamines. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

AntihistamineGenerationH1 Receptor Binding Affinity (Ki, nM)Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pig (ED50, mg/kg p.o.)Notes
Tripelennamine First~40[4]Data not readily available in recent comparative studiesA classic ethylenediamine antihistamine.[5]
Diphenhydramine First11.75[6]-Known for its sedative and anticholinergic effects.
Cetirizine Second3 - 6[7][8]-Active metabolite of hydroxyzine with low sedative potential.[7]
Loratadine Second~37[9]0.40[1]A long-acting antihistamine with less sedation than first-generation agents.
Fexofenadine Second10[10]-An active metabolite of terfenadine that does not readily cross the blood-brain barrier.[10][11]

Note on Data: The Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki indicates higher binding affinity. ED50 values represent the dose required to produce a 50% maximal effect in vivo. The lack of recent, directly comparable ED50 data for Tripelennamine in this specific model highlights the shift in research focus towards newer generation antihistamines.

Experimental Protocols

Detailed methodologies for key assays used to characterize antihistaminic activity are provided below.

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay quantifies the affinity of a compound for the histamine H1 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).[10]

    • Radioligand, typically [3H]mepyramine.[7]

    • Test compounds (e.g., this compound, Cetirizine).

    • Assay buffer (e.g., HEPES buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membrane preparations are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound.[8]

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[8]

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.[7]

    • The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[7]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.

    • The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated from the competition curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Histamine-Induced Calcium Flux Assay

This cell-based functional assay measures the ability of an antagonist to block the intracellular calcium increase triggered by histamine binding to the H1 receptor.

  • Objective: To determine the potency of an antagonist in inhibiting histamine-induced H1 receptor signaling.

  • Materials:

    • Cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).[12]

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12]

    • Histamine.

    • Test compounds.

    • Assay buffer (e.g., HEPES-buffered physiological saline solution).[13]

    • A fluorescence microplate reader or microscope.[12]

  • Procedure:

    • Cells are seeded in microplates and incubated to allow for attachment.[12]

    • The cells are then loaded with a calcium-sensitive fluorescent dye.[13]

    • After dye loading, the cells are washed and incubated with varying concentrations of the test compound (antagonist).

    • A baseline fluorescence is measured before the addition of histamine.[12]

    • Histamine is added to stimulate the H1 receptors, and the resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is recorded over time.[12]

    • The ability of the test compound to inhibit the histamine-induced calcium flux is quantified, and an IC50 value is determined.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the ability of an antihistamine to protect against histamine-induced airway narrowing.

  • Objective: To evaluate the in vivo efficacy of an antihistamine in preventing bronchoconstriction.

  • Materials:

    • Guinea pigs.

    • Histamine aerosol or intravenous solution.[1][14]

    • Test compounds.

    • A whole-body plethysmograph or a system to measure pulmonary inflation pressure.[1][14]

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle at various doses via a specific route of administration (e.g., oral).[1]

    • After a set period, the animals are exposed to an aerosolized solution of histamine or receive an intravenous histamine infusion.[1][14]

    • The degree of bronchoconstriction is measured by recording changes in breathing patterns, such as the time to asphyxia or changes in pulmonary inflation pressure.[14]

    • The protective effect of the test compound is determined by its ability to delay the onset or reduce the severity of bronchoconstriction compared to the vehicle-treated group.

    • An ED50 value, the dose that provides 50% protection, can be calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Tripelennamine Tripelennamine (Antagonist) Tripelennamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_calcium Calcium Flux Assay cluster_broncho In Vivo Bronchoconstriction Model b1 Incubate H1 Receptor Membranes with [3H]mepyramine & Test Compound b2 Filter and Wash b1->b2 b3 Measure Radioactivity b2->b3 b4 Calculate Ki b3->b4 c1 Load H1 Receptor- Expressing Cells with Calcium Dye c2 Add Test Compound (Antagonist) c1->c2 c3 Stimulate with Histamine c2->c3 c4 Measure Fluorescence Change c3->c4 c5 Calculate IC50 c4->c5 d1 Pre-treat Guinea Pig with Test Compound d2 Challenge with Histamine Aerosol d1->d2 d3 Measure Bronchoconstriction (e.g., Plethysmography) d2->d3 d4 Calculate ED50 d3->d4

Caption: Key Experimental Workflows for Antihistamine Activity.

References

Safety Operating Guide

Navigating the Disposal of Tripelennamine Citrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Tripelennamine Citrate, ensuring that laboratory practices align with regulatory standards and promote a culture of safety.

This compound, an ethylenediamine derivative and histamine H1-receptor antagonist, requires careful handling and disposal due to its pharmacological activity and chemical properties.[1] Improper disposal can pose risks to both human health and the environment.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by several key agencies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, and many states have their own, often more stringent, regulations.[2][4]

A significant development in pharmaceutical waste management is the EPA's Subpart P rule, which establishes specific requirements for healthcare facilities and prohibits the flushing of hazardous waste pharmaceuticals down drains.[4][5]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This process is designed to minimize risk and ensure regulatory compliance.

1. Waste Identification and Classification:

  • Characterize the Waste: Determine if the this compound waste is contaminated with other substances. Mixed waste may have different disposal requirements.

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not found, the SDS for the related compound Tripelennamine Hydrochloride indicates that it is harmful if swallowed and causes skin and eye irritation.[6][7] Always review the SDS for the specific product you are using.

  • Determine if it is Hazardous Waste: Based on its characteristics and any potential contaminants, classify the waste as hazardous or non-hazardous according to RCRA criteria (ignitability, corrosivity, reactivity, and toxicity).[3] Given that it is a pharmacologically active compound, it is prudent to handle it as potentially hazardous waste.

2. Segregation and Storage:

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8]

  • Use Appropriate Containers: Store the waste in a designated, properly sealed, and clearly labeled container. The container should be made of a material compatible with amines.[8]

  • Labeling: The label should clearly state "Hazardous Waste," the name of the chemical (this compound), and any associated hazards.

3. In-Laboratory Treatment (Use with Caution):

For small quantities of aromatic amines, oxidation with potassium permanganate is a potential in-laboratory treatment method.[9] However, this should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions. It is generally recommended to have waste handled by a licensed disposal facility.

4. Final Disposal:

  • Engage a Licensed Waste Disposal Company: The most reliable method for disposing of this compound is to use a licensed hazardous waste disposal company.[8] These companies are equipped to handle and dispose of chemical wastes safely and in compliance with all regulations.

  • Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility.[3][4] This is the likely disposal route for this compound.

  • Avoid Sewer Disposal: Do not dispose of amines or pharmaceutical compounds down the drain, as they can be harmful to aquatic life and ecosystems.[8]

Quantitative Data Summary

ParameterGuideline/RegulationSource
EPA Regulation Resource Conservation and Recovery Act (RCRA)[2][3]
Healthcare Specific Rule EPA Subpart P[4][5]
Disposal Method Incineration at a permitted facility[3][4]
Sewer Disposal Prohibited for hazardous pharmaceutical waste[4]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the search results, the general principle for the in-laboratory treatment of small quantities of aromatic amines involves oxidation. A representative, though not specific to this compound, protocol is as follows:

Protocol: Oxidation of Aromatic Amines with Potassium Permanganate [9]

  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Acidification: Acidify the aqueous solution of the amine with a suitable acid.

  • Oxidation: Slowly add a solution of potassium permanganate to the stirred amine solution. The reaction is complete when the purple color of the permanganate persists.

  • Neutralization and Disposal: Neutralize the resulting mixture and dispose of it in accordance with local regulations. The final solution may still be considered hazardous waste.

Disclaimer: This is a general procedure and may not be suitable for this compound without further research and safety assessment. It is highly recommended to consult with your institution's environmental health and safety (EHS) department before attempting any in-laboratory treatment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Tripelennamine_Citrate_Disposal start Start: this compound Waste Generated identify 1. Identify & Classify Waste - Consult SDS - Determine if Hazardous start->identify segregate 2. Segregate & Store - Separate from other waste - Use labeled, compatible containers identify->segregate in_lab_decision In-Lab Treatment Feasible? segregate->in_lab_decision in_lab_treatment 3a. Perform In-Lab Treatment (e.g., Oxidation) - Follow approved protocol - Wear appropriate PPE in_lab_decision->in_lab_treatment Yes final_disposal 4. Final Disposal - Contact licensed waste disposal company - Arrange for incineration in_lab_decision->final_disposal No in_lab_treatment->final_disposal end End: Compliant Disposal final_disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for guidance on waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tripelennamine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling of Tripelennamine Citrate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain the integrity of research activities. The following operational and disposal plans offer step-by-step guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment for various activities involving this compound. The recommendations are based on the potential hazards of skin and eye irritation, respiratory irritation, and harm if swallowed, as identified in safety data sheets for the closely related Tripelennamine Hydrochloride.[1][2][3]

Activity Required PPE Optional/Contingent PPE
Receiving and Unpacking - Safety Glasses- Nitrile Gloves- Lab Coat- Face shield if there is a risk of splashing
Weighing and Aliquoting (Solid Form) - Safety Goggles- Nitrile Gloves- Lab Coat- NIOSH-approved half-face respirator with a dust/mist filter- Full-face respirator for larger quantities or if ventilation is inadequate
Preparing Solutions - Safety Goggles- Nitrile Gloves- Lab Coat- Face shield if there is a risk of splashing
Handling Solutions - Safety Glasses- Nitrile Gloves- Lab Coat
Spill Cleanup - Safety Goggles- Nitrile Gloves (double-gloving recommended)- Lab Coat- NIOSH-approved half-face respirator with a dust/mist filter- Full suit, boots, and self-contained breathing apparatus for large spills[2]
Waste Disposal - Safety Goggles- Nitrile Gloves- Lab Coat

Occupational Exposure Limits: There are no established occupational exposure limit values for Tripelennamine Hydrochloride, and by extension, this compound is presumed to have no established limits.[1][2][3][4] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Standard Operating Procedure for Handling this compound

This section details the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Receiving and Storage

1.1. Upon receipt, visually inspect the exterior of the package for any signs of damage. If damage is present, handle with caution and follow spill cleanup procedures if necessary. 1.2. Wear appropriate PPE (safety glasses, nitrile gloves, lab coat) when unpacking the container. 1.3. Store the container in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] 1.4. Protect the material from exposure to light.[1]

Handling and Preparation of Solutions

2.1. All handling of solid this compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation of dust.[2][4] 2.2. Before handling, ensure a safety shower and eye wash station are readily accessible.[4] 2.3. Wear the appropriate PPE as specified in the table above, including a NIOSH-approved respirator when handling the solid form. 2.4. When preparing solutions, slowly add the solid to the solvent to avoid splashing. 2.5. After handling, thoroughly wash hands and any exposed skin.[1]

Spill Management

3.1. Small Spills: 3.1.1. Evacuate non-essential personnel from the immediate area. 3.1.2. Wear appropriate PPE, including a respirator. 3.1.3. Use absorbent paper to pick up any liquid spill material.[4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] 3.1.4. Place the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal. 3.1.5. Clean the spill area with soap and water. 3.2. Large Spills: 3.2.1. Evacuate the laboratory and notify the appropriate safety personnel immediately. 3.2.2. Only trained personnel with appropriate PPE (splash goggles, full suit, dust respirator, boots, gloves, and a self-contained breathing apparatus) should manage large spills.[2]

First Aid Measures

4.1. If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] 4.2. In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.[1][2] 4.3. In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2] 4.4. If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

5.1. All waste containing this compound must be disposed of as hazardous waste. 5.2. Collect waste in a clearly labeled, sealed container. 5.3. Dispose of the waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[1] 5.4. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation and Handling cluster_cleanup Spill and Exposure cluster_disposal Disposal start Start: Receive Shipment inspect Inspect Package start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store Package OK spill Spill Occurs inspect->spill Package Damaged don_ppe Don Appropriate PPE store->don_ppe weigh Weigh/Aliquot in Ventilated Enclosure don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution handle Handle Solution prepare_solution->handle handle->spill exposure Exposure Occurs handle->exposure collect_waste Collect Waste in Labeled Container handle->collect_waste small_spill Small Spill Cleanup spill->small_spill Small large_spill Large Spill: Evacuate & Notify Safety spill->large_spill Large small_spill->collect_waste large_spill->collect_waste first_aid Administer First Aid exposure->first_aid first_aid->handle Return to Work (If cleared) dispose Dispose as Hazardous Waste collect_waste->dispose end End of Process dispose->end

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripelennamine Citrate
Reactant of Route 2
Tripelennamine Citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.